3-Methoxytetrahydro-2H-pyran-4-carboxylic acid
Description
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Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methoxyoxane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-4-11-3-2-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
PAVZUFUFKUFYCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid: Structural Analysis & Synthetic Utility
Topic: 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid (CAS 1878309-30-8) represents a specialized disubstituted tetrahydropyran scaffold increasingly utilized in medicinal chemistry. As a structural bioisostere for proline and other cyclic amino acids, it offers a distinct physicochemical profile characterized by lowered lipophilicity and specific vector orientation of hydrogen bond acceptors. This guide provides a rigorous technical analysis of its stereochemical configurations, conformational preferences, and validated synthetic pathways, serving as a blueprint for its integration into drug discovery programs.
Chemical Structure & Stereochemical Analysis
Core Architecture
The molecule consists of a saturated six-membered oxygen heterocycle (tetrahydropyran) substituted at the C3 position with a methoxy group (-OMe) and at the C4 position with a carboxylic acid group (-COOH).
-
IUPAC Name: 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid
-
Molecular Formula: C
H O -
Molecular Weight: 160.17 g/mol [1]
Stereoisomerism
The presence of two chiral centers at C3 and C4 generates four possible stereoisomers (two enantiomeric pairs). In a drug development context, controlling the relative stereochemistry (cis vs. trans) is critical for biological activity.
| Configuration | Relative Orientation | Description |
| (3R,4R) / (3S,4S) | Trans | The methoxy and carboxylic acid groups are on opposite faces of the ring. This is often the thermodynamically preferred isomer due to steric relief. |
| (3R,4S) / (3S,4R) | Cis | The substituents reside on the same face. This configuration is crucial for specific receptor binding pockets requiring a compact spatial arrangement. |
Conformational Analysis
The tetrahydropyran ring predominantly adopts a chair conformation. The conformational equilibrium is dictated by 1,3-diaxial interactions (A-values) and electronic effects.
-
Carboxylic Acid (C4): Prefers the equatorial position to minimize 1,3-diaxial strain with the C2/C6 axial protons.
-
Methoxy Group (C3):
-
In the trans isomer, if the COOH is equatorial, the OMe group is also equatorial , leading to a stable diequatorial conformer.
-
In the cis isomer, if the COOH is equatorial, the OMe group must be axial . This introduces 1,3-diaxial interactions but may be stabilized by an intramolecular hydrogen bond between the ether oxygen and the carboxylic acid proton in non-polar media.
-
Figure 1: Conformational preference logic for 3,4-disubstituted tetrahydropyrans.
Physicochemical Profile
The incorporation of the 3-methoxy group alters the physicochemical properties relative to the parent tetrahydropyran-4-carboxylic acid, enhancing its utility as a polar fragment.
| Property | Value (Predicted) | Significance in Drug Design |
| cLogP | ~0.2 - 0.5 | Low lipophilicity aids in lowering the overall LogP of drug candidates, improving solubility. |
| pKa (Acid) | ~4.5 | Typical for aliphatic carboxylic acids; exists as a carboxylate anion at physiological pH. |
| H-Bond Acceptors | 4 | The ether oxygen and carboxylate oxygens provide vectors for H-bonding with protein residues. |
| TPSA | ~66 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
Synthetic Methodologies
Reliable synthesis is paramount for SAR exploration. Two primary routes are recommended: Alpha-Functionalization (for direct modification) and De Novo Ring Construction (for scale-up).
Protocol A: Alpha-Hydroxylation/Methylation (Lab Scale)
This route starts from the commercially available methyl tetrahydropyran-4-carboxylate. It utilizes enolate chemistry to introduce the oxygen functionality at C3.
Step-by-Step Protocol:
-
Enolate Formation: Treat methyl tetrahydropyran-4-carboxylate with Lithium Diisopropylamide (LDA) in THF at -78°C to generate the kinetic enolate.
-
Oxidation: Quench the enolate with a source of electrophilic oxygen, such as Davis Oxaziridine or MoOPH , to yield the 3-hydroxy ester.
-
Methylation: Treat the intermediate alcohol with Methyl Iodide (MeI) and Silver Oxide (Ag
O) (mild conditions to prevent epimerization) or Sodium Hydride (NaH) to form the 3-methoxy ether. -
Hydrolysis: Saponify the ester using LiOH in THF/Water to afford the final acid.
Protocol B: Epoxide Opening (Stereoselective)
This route is preferred for generating specific trans isomers via stereospecific ring opening.
-
Precursor Synthesis: Convert methyl tetrahydropyran-4-carboxylate to the unsaturated methyl 3,6-dihydro-2H-pyran-4-carboxylate via oxidative elimination (e.g., phenylselenylation/oxidation).
-
Epoxidation: Treat with m-CPBA to form the 3,4-epoxide.
-
Ring Opening: Perform acid-catalyzed ring opening with Methanol (MeOH/H
SO ). The methanol will attack the epoxide (typically at C3 or C4 depending on substitution, but often yields the trans-3-methoxy-4-hydroxy product). Note: This route requires careful regiochemical control.
Figure 2: Synthetic workflow via alpha-functionalization of the parent ester.
Applications in Medicinal Chemistry
Peptidomimetics
The 3-methoxytetrahydropyran scaffold serves as a sugar amino acid (SAA) mimetic. The rigid pyran ring constrains the peptide backbone, reducing entropic penalties upon binding.
-
Application: Replacement of proline or isoleucine residues in protease inhibitors.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight and high polarity, this acid is an ideal "fragment" for screening against hydrophilic pockets in enzymes (e.g., kinases, hydrolases).
-
Strategy: The carboxylic acid anchors the molecule via a salt bridge (e.g., to a lysine residue), while the 3-methoxy group probes adjacent hydrophobic or H-bond donor regions.
Bioisosterism
It acts as a bioisostere for:
-
Morpholine-3-carboxylic acid: Improved metabolic stability (no nitrogen oxidation).
-
Cyclohexane carboxylic acid: Increased solubility and lowered LogD.
References
-
Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810.[2] Retrieved from [Link][2][3]
-
PubChem . (2025). Tetrahydro-2H-pyran-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Beilstein Journals . (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
3-methoxy-tetrahydro-2H-pyran-4-carboxylic acid CAS number search
Executive Summary
3-Methoxy-tetrahydro-2H-pyran-4-carboxylic acid is a specialized heterocyclic building block used primarily in medicinal chemistry as a polar, non-aromatic scaffold.[1] It serves as a bioisostere for substituted cyclohexanes or piperidines, offering improved metabolic stability and solubility profiles due to the ether oxygen and the methoxy substituent.
This guide details the chemical identification, synthetic pathways, and application of this compound in drug discovery, specifically within Fragment-Based Drug Design (FBDD).
Chemical Identity & Registry
Core Identification Data
The compound exists as a 3,4-disubstituted tetrahydropyran.[2] Due to the two chiral centers at positions C3 and C4, it exists as cis and trans diastereomers, each existing as a pair of enantiomers. Commercial sources often supply the racemate unless specified otherwise.
| Parameter | Detail |
| Chemical Name | 3-Methoxy-tetrahydro-2H-pyran-4-carboxylic acid |
| CAS Registry Number | 1878309-30-8 (General/Racemate) |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| SMILES | CO[C@@H]1COCC[C@@H]1C(=O)O (Trans-isomer representation) |
| Key Functional Groups | Carboxylic acid (C4), Methoxy ether (C3), Pyran ether (Ring) |
Stereochemical Configuration
The relative stereochemistry between the C3-methoxy and C4-carboxylic acid groups significantly impacts biological activity.
-
Cis-isomer: Substituents on the same side of the ring (typically axial-equatorial or equatorial-axial depending on conformation).
-
Trans-isomer: Substituents on opposite sides (typically diequatorial for stability).
Note: CAS 1878309-30-8 typically refers to the material without defined stereochemistry or the racemate. Researchers requiring enantiopure material must rely on chiral separation (SFC) or asymmetric synthesis.
Synthetic Pathways[2][5][8][9][10]
The synthesis of 3,4-disubstituted pyrans requires controlling the regioselectivity of the substituents. Two primary strategies are employed: Epoxide Ring Opening and Alpha-Functionalization of 4-Oxopyrans .
Pathway A: Epoxide Ring Opening (Preferred for Stereocontrol)
This route utilizes 3,6-dihydro-2H-pyran-4-carboxylate esters as precursors. The double bond allows for epoxidation followed by nucleophilic opening with methanol.
-
Precursor Formation: Synthesis of methyl 3,6-dihydro-2H-pyran-4-carboxylate via hetero-Diels-Alder or palladium-catalyzed carbonylation.
-
Epoxidation: Treatment with m-CPBA yields the 3,4-epoxide.
-
Regioselective Opening: Acid-catalyzed ring opening with methanol. Due to the directing effect of the ester, the nucleophile (MeOH) typically attacks the C3 position, resulting in the trans-3-methoxy-4-hydroxy species (if starting from correct elimination product) or requiring adjustment of the oxidation state.
-
Correction: A more direct route involves the alpha-alkoxylation of the saturated keto-ester.
-
Pathway B: Functionalization of 4-Oxotetrahydropyran (Commercial Route)
This method starts from the widely available 4-oxotetrahydropyran.
-
Enol Ether Formation: Conversion of the ketone to the silyl enol ether.
-
Oxidation/Functionalization: Reaction with lead tetraacetate or anodic oxidation to introduce the C3-methoxy group (or via alpha-bromo intermediate).
-
Cyanohydrin Formation: Reaction of the ketone with TMSCN.
-
Hydrolysis: Conversion of the nitrile to the carboxylic acid.
Visualization of Synthetic Logic
The following diagram illustrates the logical flow for accessing the 3-methoxy-4-carboxy scaffold from a 4-oxopyran precursor via an alpha-functionalization strategy.
Figure 1: Step-wise synthetic logic for constructing the 3-methoxy-4-carboxy pyran scaffold.
Applications in Drug Discovery[8][11]
Scaffold Utility
The 3-methoxy-tetrahydro-2H-pyran-4-carboxylic acid moiety is a valuable bioisostere for:
-
Proline: In peptide mimetics, providing a constrained ether linkage.
-
Cyclohexane carboxylic acid: Lowering logP (lipophilicity) to improve water solubility and reduce metabolic clearance.
Fragment-Based Drug Design (FBDD)
In FBDD, this molecule serves as a polar "warhead" carrier. The carboxylic acid can be coupled to amines to form amides (common in kinase inhibitors), while the C3-methoxy group provides a specific hydrogen-bond acceptor vector that can interact with backbone amides in the target protein's binding pocket.
Experimental Protocols: Amide Coupling
To utilize this acid in library synthesis, standard coupling conditions are recommended.
Protocol: HATU-Mediated Coupling
-
Dissolution: Dissolve 3-methoxy-tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in DMF.
-
Activation: Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes.
-
Addition: Add the amine partner (1.0 eq).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, dry over Na₂SO₄.
Analytical Characterization
When validating the identity of CAS 1878309-30-8, look for these specific spectroscopic signatures:
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | Methoxy: Singlet at ~3.3 ppm (3H).Acid: Broad singlet at ~12.0 ppm (1H).Ring Protons: Multiplets at 3.4–3.9 ppm (ether adjacent) and 1.5–2.0 ppm (methylene). |
| ¹³C NMR | Carbonyl: ~175 ppm.Methoxy: ~56 ppm.C3/C4: Distinct methine peaks at 70–80 ppm (C3) and 40–50 ppm (C4). |
| Mass Spectrometry | ESI-: [M-H]⁻ = 159.1 m/z.ESI+: [M+H]⁺ = 161.2 m/z. |
References
-
MolCore Chemical Registry. Product Data: 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid (CAS 1878309-30-8).[3] Retrieved from MolCore Catalog. Link
-
PubChem Database. Tetrahydro-2H-pyran-4-carboxylic acid (Parent Scaffold). CID 219302.[4] Link
-
Organic Chemistry Portal. Synthesis of Tetrahydropyrans. (General synthetic methodologies for pyran rings). Link
-
Journal of Medicinal Chemistry. Bioisosteric Replacements in Drug Design. (Contextual reference for pyran utility). Link
Sources
Properties of 3-substituted tetrahydropyran-4-carboxylic acids
Part 1: Executive Summary & Strategic Value
The tetrahydropyran-4-carboxylic acid (THP-4-COOH) scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a superior bioisostere for the cyclohexyl group. While the parent compound is well-characterized, 3-substituted variants (e.g., 3-methyl, 3-fluoro) offer a strategic advantage: they break molecular symmetry, introduce chirality, and lock specific conformations, thereby enhancing binding selectivity and metabolic stability.
This guide provides a comprehensive technical analysis of 3-substituted THP-4-COOH derivatives, focusing on stereoselective synthesis, conformational dynamics, and physicochemical profiling. It is designed to support lead optimization campaigns where solubility and target residence time are critical bottlenecks.
Part 2: Structural & Stereochemical Analysis
Stereoisomerism and Nomenclature
Unlike the achiral parent compound, 3-substituted THP-4-COOH possesses two chiral centers (C3 and C4), giving rise to four stereoisomers (two enantiomeric pairs).
-
Trans-Isomer: The C3-substituent and C4-carboxyl group are on opposite sides of the ring plane.
-
Cis-Isomer: The C3-substituent and C4-carboxyl group are on the same side.
Conformational Dynamics (The "Locking" Effect)
The tetrahydropyran ring exists predominantly in a chair conformation. The oxygen atom introduces specific dipole effects, but steric factors dominate C3/C4 interactions.
-
Trans-Diequatorial Preference: In the trans isomer, both the C3-substituent (e.g., -Me) and the C4-COOH group can occupy equatorial positions. This is the thermodynamic global minimum due to the avoidance of 1,3-diaxial strain.
-
Cis-Instability: The cis isomer forces one substituent into an axial position.
-
3-Methyl: The bulky methyl group prefers equatorial; thus, the COOH is forced axial, raising the ground state energy by ~1.7 kcal/mol (A-value of COOH).
-
3-Fluoro: The small size of fluorine (A-value ~0.25) allows it to tolerate the axial position more readily, potentially stabilizing the cis form via electrostatic gauche effects with the ring oxygen.
-
Diagram 1: Conformational Equilibrium Logic
Caption: Thermodynamic stability landscape of 3-substituted THP-4-COOH. The trans-diequatorial conformer is generally the most stable, serving as the target for thermodynamic equilibration.
Part 3: Synthetic Strategies
Synthesizing 3-substituted variants requires avoiding the symmetry of the classic malonate/bis(2-chloroethyl)ether route. Two primary strategies are recommended.
Strategy A: Prins Cyclization (De Novo Ring Construction)
This is the most versatile route for establishing the 3,4-stereochemistry early.
-
Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.
-
Stereocontrol: Proceeds via a chair-like transition state, typically yielding the all-cis or 2,4-cis products, which can be equilibrated.
-
Application: Ideal for 3-alkyl derivatives.
Strategy B: Hydrogenation of 3-Substituted Pyran Precursors
-
Precursor: 3-substituted-2H-pyran-4-carboxylates (accessible via hetero-Diels-Alder).
-
Mechanism: Catalytic hydrogenation (Pd/C or Rh/Al2O3).
-
Stereocontrol: Hydrogen delivery usually occurs from the less hindered face, often yielding the cis isomer kinetically.
Diagram 2: Synthetic Workflow
Caption: Dual synthetic pathways. The Prins route offers direct stereocontrol, while the Diels-Alder/Hydrogenation route provides rapid access to the scaffold.
Part 4: Physicochemical Profiling
The introduction of a substituent at C3 significantly alters the physicochemical landscape compared to the parent THP-4-COOH.
| Property | Parent (Unsubstituted) | 3-Methyl (Trans) | 3-Fluoro (Trans) | Impact / Rationale |
| pKa | 4.45 | ~4.50 | ~3.80 | F-Inductive Effect: Fluorine at C3 exerts an electron-withdrawing effect, stabilizing the carboxylate anion and lowering pKa. |
| LogP | 0.35 | 0.85 | 0.45 | Lipophilicity: Methyl adds lipophilicity (+0.5). Fluorine is polar but does not significantly increase hydrophilicity here. |
| tPSA | 37.3 Ų | 37.3 Ų | 37.3 Ų | Polar Surface Area: Remains constant as the polar count is unchanged (excluding F contribution to PSA which is minimal). |
| Solubility | High (>10 mg/mL) | Moderate | High | Lattice Energy: 3-Me disrupts crystal packing less than expected but lowers aqueous solubility slightly. |
| Metabolic Stability | Moderate | High | Very High | Blocking: Substituents at C3 block metabolic oxidation at a susceptible site (alpha to ether oxygen). |
Part 5: Experimental Protocols
Protocol 1: Synthesis of trans-3-Methyltetrahydropyran-4-carboxylic Acid (Prins Route)
Adapted from Beilstein J. Org. Chem. 2021, 17, 997-1082.
Reagents: But-3-en-1-ol (1.0 eq), Acetaldehyde (1.2 eq), TFA (2.0 eq), DCM.
-
Setup: To a flame-dried flask under Ar, add DCM (0.2 M) and acetaldehyde. Cool to 0°C.
-
Addition: Add but-3-en-1-ol dropwise. Subsequently, add TFA dropwise over 15 min.
-
Cyclization: Stir at 0°C for 2 h, then warm to RT and stir for 12 h. The reaction forms the trifluoroacetate ester intermediate.
-
Hydrolysis: Quench with sat. NaHCO3. Extract with DCM. Concentrate the organic layer. Treat the residue with LiOH (3 eq) in THF/H2O (1:1) for 4 h to hydrolyze the ester.
-
Oxidation: The resulting 3-methyl-THP-4-ol is oxidized to the carboxylic acid using Jones Reagent (CrO3/H2SO4) at 0°C.
-
Epimerization (Critical Step): The crude acid is often a mixture. Esterify (MeOH/H+), then treat with NaOMe/MeOH at reflux for 4 h to drive the equilibrium to the thermodynamic trans-isomer. Hydrolyze back to the acid.
Protocol 2: Stereochemical Assignment via NMR
Objective: Distinguish cis vs trans using ³J coupling constants.
-
Sample Prep: Dissolve 10 mg in CDCl3.
-
Acquisition: Run 1H NMR (minimum 400 MHz).
-
Analysis: Focus on H4 (alpha to carbonyl).
-
Trans (ax-ax): H4 appears as a triplet of triplets (tt) or similar wide multiplet with large coupling constants (³J ~10-12 Hz) due to trans-diaxial coupling with H3 and H5.
-
Cis (eq-ax): H4 appears as a narrower multiplet with smaller couplings (³J ~2-5 Hz) due to axial-equatorial relationships.
-
References
-
ChemicalBook. (2023). Tetrahydro-2H-pyran-4-carboxylic acid Properties and Applications. Retrieved from
-
Yadav, J. S., et al. (2021).[1][2] "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans." Beilstein Journal of Organic Chemistry, 17, 997–1082. Retrieved from
-
Hansch, C., et al. (2001). "Comparisons of pKa and log P values of some carboxylic and phosphonic acids." AAPS PharmSci, 3(4). Retrieved from
-
Eliel, E. L., et al. (1998). "Conformational analysis. 42. Monosubstituted tetrahydropyrans." Journal of the American Chemical Society. Retrieved from
-
Thermo Fisher Scientific. (2024). Tetrahydropyran-4-carboxylic acid Product Specifications. Retrieved from
Sources
Novel Heterocyclic Carboxylic Acid Building Blocks for Drug Discovery
Executive Summary: The Shift to sp³-Rich Architecture
The era of "flatland" medicinal chemistry—dominated by biaryl systems and benzoic acid derivatives—is rapidly evolving. The integration of novel heterocyclic carboxylic acids represents a critical strategy in modern drug discovery, driven by the need to improve physicochemical properties (solubility, permeability) and patentability while escaping the crowded chemical space of aromatic acids.
This guide analyzes the strategic deployment of sp³-rich and heteroaromatic carboxylic acid building blocks. We focus on three high-impact classes: strained saturated heterocycles (oxetanes/azetidines) , bridged bicyclic systems , and privileged heteroaromatic scaffolds .[]
Strategic Design Principles
Bioisosterism and Property Modulation
Replacing a phenyl ring or a standard alkyl chain with a heterocyclic carboxylic acid is not merely a structural change; it is a physicochemical tactic.[][2]
| Property | Phenyl/Benzoic Acid | Heterocyclic Acid (e.g., Oxetane-3-COOH) | Impact on Drug Candidate |
| Hybridization | sp² (Flat) | sp³ (3D) | Increases Fsp³ score; improves solubility. |
| Lipophilicity (LogP) | High | Low | Reduces non-specific binding and metabolic clearance.[] |
| Metabolic Stability | Prone to CYP oxidation | Resistant (blocked sites) | Extends half-life ( |
| Vectorality | 120° bond angles | Variable/Tetrahedral | Accesses novel binding pocket vectors.[] |
The "Escape from Flatland"
The correlation between clinical success and the fraction of sp³ carbons (
Emerging Classes of Building Blocks
The "Tiny Giants": Oxetane and Azetidine Carboxylic Acids
Small, strained rings are revolutionizing scaffold design.[]
-
Oxetane-3-carboxylic acid: A surrogate for gem-dimethyl or carbonyl groups. The oxygen atom acts as a hydrogen bond acceptor, potentially interacting with solvent or protein residues, while the ring strain alters the pKa of the acid, often making it stronger than its acyclic counterparts.
-
Azetidine-3-carboxylic acid: Provides a rigidified link.[] Unlike pyrrolidine, the azetidine ring creates a distinct vector.[] N-functionalization allows for rapid diversification.[]
Technical Insight: The high ring strain (~26 kcal/mol for oxetane) requires careful handling during activation.[] Avoid strongly acidic conditions that might trigger ring-opening polymerization.[]
Bridged and Fused Systems
-
Bicyclo[1.1.1]pentane (BCP) Isosteres: While BCP is carbocyclic, aza-bicyclo[1.1.1]pentane derivatives are emerging.[] These serve as linear spacers (bioisosteres of para-phenyl) but with significantly lower lipophilicity.
-
Octahydrocyclopenta[c]pyrrole-carboxylic acids: These bicyclic systems offer defined stereochemistry and high sp³ content, crucial for targeting chiral pockets in enzymes like kinases or proteases.[][3]
Heteroaromatic Scaffolds for DELs
In DNA-Encoded Libraries (DELs), the building block must be compatible with aqueous coupling conditions.
-
Pyrazolopyrimidine carboxylic acids: Privileged scaffolds for kinase inhibition.[]
-
Azaindole carboxylic acids: Mimics of indole but with improved solubility and hydrogen-bonding potential.[]
Visualization: Strategic Workflow
The following diagram illustrates the decision matrix for selecting heterocyclic carboxylic acids during the Hit-to-Lead phase.
Figure 1: Decision matrix for incorporating heterocyclic carboxylic acids to optimize hit compounds.
Experimental Protocol: Coupling Sterically Demanding Heterocyclic Acids
Coupling sp³-rich, sterically hindered acids (e.g., 3-substituted oxetane-3-carboxylic acid) to weak amines is a common bottleneck. Standard EDC/HOBt protocols often fail due to slow kinetics or side reactions.[]
Protocol: HATU-Mediated Coupling for Hindered Systems This protocol is optimized for minimizing epimerization and maximizing yield with hindered substrates.
Materials:
-
Acid: 3-Fluoro-oxetane-3-carboxylic acid (1.0 equiv)
-
Amine: Heterocyclic amine partner (1.1 equiv)[]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv) or 2,4,6-Collidine (for highly sensitive chiral centers)
-
Solvent: DMF (anhydrous)[]
Step-by-Step Methodology:
-
Pre-activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M) under nitrogen. Add HATU (1.2 mmol) and stir at 0°C for 15 minutes.
-
Causality: Pre-activation at low temperature ensures the formation of the active ester (O-At) while suppressing racemization and potential ring-opening side reactions common with strained rings.
-
-
Addition: Add the amine (1.1 mmol) followed immediately by the base (DIPEA, 3.0 mmol) dropwise.
-
Note: If the amine is a salt (e.g., HCl salt), add an extra equivalent of base before adding it to the reaction mixture to ensure free amine availability.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.[][4]
-
Self-Validation: A successful reaction will show the disappearance of the HATU peak and the formation of the product mass. If the acid persists, add 0.2 equiv of HOAt to catalyze the trans-esterification.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[]
-
Caution: Avoid acidic washes (like 1M HCl) if the product contains acid-sensitive heterocycles (like oxetanes or vinyl ethers). Use saturated NH₄Cl instead.[]
-
Applications in DNA-Encoded Libraries (DEL)
Heterocyclic carboxylic acids are vital "capping" agents in DEL synthesis.[] Their ability to undergo high-fidelity amide coupling on DNA-tagged substrates allows for the rapid generation of billion-member libraries.
Workflow Visualization: DEL Synthesis Cycle
Figure 2: Integration of heterocyclic carboxylic acids in split-and-pool DEL synthesis.
Future Outlook: AI and De Novo Design
The integration of these building blocks is increasingly driven by AI.[] Generative models (e.g., REINVENT) are now trained to recognize "privileged" heterocyclic motifs.[] We expect a surge in boron-containing heterocyclic acids (e.g., benzoxaborole carboxylic acids) which offer unique covalent mechanisms for targeting serine/threonine residues [1].[]
References
-
Vertex Pharmaceuticals. (2013).[] Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry.
-
Drug Hunter. (2025).[][5] Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter Technical Reviews.
-
American Chemical Society. (2023).[] Unique F(sp3)-rich building blocks for Medchem. ACS Medicinal Chemistry Letters.
-
Royal Society of Chemistry. (2016).[] Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm.
-
Waseda University. (2020).[] Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. EurekAlert! Science News.
Sources
A Technical Guide to 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry
Abstract
The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of biologically active natural products and has emerged as a valuable building block in modern drug discovery.[1][2] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability compared to its carbocyclic analogue, cyclohexane, make it a desirable scaffold for the design of novel therapeutic agents. This guide provides an in-depth technical overview of 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid, a key intermediate for the synthesis of more complex molecules. We will delve into its chemical structure, stereochemical considerations, physicochemical properties, and provide a detailed, field-proven protocol for its stereoselective synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran ring system is a cornerstone in the architecture of numerous natural products, including polyether antibiotics and marine macrolides.[2] In the realm of medicinal chemistry, the replacement of a cyclohexyl ring with a THP moiety, a concept known as bioisosterism, has proven to be a highly effective strategy for optimizing the pharmacokinetic profile of drug candidates.[1] The endocyclic oxygen atom of the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, and its presence generally leads to a reduction in lipophilicity, which can enhance aqueous solubility and reduce off-target toxicity.[1]
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid represents a functionally rich building block, incorporating both a carboxylic acid handle for further chemical elaboration and a methoxy group that can influence conformation and electronic properties. The relative stereochemistry of these two substituents is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity.
Chemical Structure and Stereoisomerism
-
Chemical Name: 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid
-
CAS Number: 1878309-30-8[3]
-
Molecular Formula: C7H12O4[3]
-
Molecular Weight: 160.17 g/mol [3]
The two possible diastereomers are:
-
cis-3-Methoxytetrahydro-2H-pyran-4-carboxylic acid: The methoxy and carboxylic acid groups are on the same face of the tetrahydropyran ring.
-
SMILES (representative): COC1C(C(=O)O)CCOC1
-
-
trans-3-Methoxytetrahydro-2H-pyran-4-carboxylic acid: The methoxy and carboxylic acid groups are on opposite faces of the tetrahydropyran ring.
-
SMILES (representative): COC1CCOC1
-
The stereochemical relationship between the C3-methoxy and C4-carboxylic acid groups profoundly influences the molecule's conformation and its potential interactions with biological macromolecules. The cis isomer will adopt a different chair conformation than the trans isomer, leading to distinct spatial arrangements of the functional groups.
Physicochemical Properties
While experimental data for 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is not extensively reported, we can estimate its key physicochemical properties based on its structure and data from analogous compounds. These properties are crucial for predicting its behavior in biological systems and for designing appropriate formulation and delivery strategies.
| Property | Estimated Value | Rationale and References |
| pKa | 4.0 - 5.0 | The carboxylic acid group is the primary acidic functional group. Its pKa is expected to be in the typical range for aliphatic carboxylic acids.[4] The presence of the electron-withdrawing methoxy group may slightly lower the pKa compared to the unsubstituted tetrahydropyran-4-carboxylic acid. |
| logP | -0.5 to 0.5 | The presence of the polar carboxylic acid and ether functionalities suggests a relatively low octanol-water partition coefficient, indicating good hydrophilicity.[5] |
| Aqueous Solubility | High | Carboxylic acids with a low number of carbon atoms are generally miscible with water.[4] The ability of the ether and carboxyl groups to form hydrogen bonds with water further enhances its solubility. |
| Boiling Point | > 200 °C | Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high boiling points.[4][6] |
| Melting Point | Solid at room temperature | The presence of strong intermolecular hydrogen bonding and the cyclic structure would favor a solid state at room temperature. |
Stereoselective Synthesis: A Proposed Experimental Protocol
The stereoselective synthesis of 3,4-disubstituted tetrahydropyrans is a well-established field in organic chemistry, with numerous methods available.[1][2][7] The following protocol describes a plausible and robust approach to synthesize the cis-diastereomer of 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid, leveraging a Prins-type cyclization reaction.[8]
Workflow for the Synthesis of cis-3-Methoxytetrahydro-2H-pyran-4-carboxylic acid
Caption: Proposed synthetic workflow for the target compound.
Detailed Step-by-Step Methodology
Step 1: Synthesis of the Prins Cyclization Precursor
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).
-
Addition of Reagents: Cool the flask to -78 °C using a dry ice/acetone bath. Add the homoallylic alcohol (1.0 eq) followed by the slow, dropwise addition of a solution of ethyl glyoxylate (1.1 eq) in DCM.
-
Initiation of Reaction: Add a Lewis acid catalyst, such as indium(III) chloride (InCl3, 0.1 eq), portion-wise over 10 minutes.[2][9] The use of a mild Lewis acid is crucial to prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Prins cyclization precursor.
Step 2: Cyclization and Methoxylation
-
Cyclization: Dissolve the crude precursor from Step 1 in a suitable solvent such as acetonitrile (100 mL). Add a catalytic amount of a Brønsted acid, for example, p-toluenesulfonic acid (0.05 eq). Heat the reaction to a gentle reflux and monitor by TLC. The cyclization should proceed to give the cis-3-hydroxytetrahydropyran-4-carboxylate.
-
Purification: Upon completion, cool the reaction to room temperature, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel.
-
Methoxylation: To a solution of the purified cis-3-hydroxytetrahydropyran-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes at 0 °C, then add methyl iodide (MeI, 1.5 eq). Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried, and concentrated to give the crude cis-3-methoxytetrahydropyran-4-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Saponification: Dissolve the crude ester from Step 2 in a mixture of THF (30 mL), methanol (10 mL), and water (10 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature until the ester is fully consumed as monitored by TLC.
-
Acidification and Extraction: Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid (HCl). Extract the product with ethyl acetate (3 x 50 mL).
-
Final Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, cis-3-Methoxytetrahydro-2H-pyran-4-carboxylic acid. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices
-
Lewis Acid in Step 1: The choice of a mild Lewis acid like InCl₃ is critical for promoting the initial carbon-carbon bond formation without causing extensive decomposition or side reactions.[2][9]
-
Stereocontrol: The stereochemical outcome of the Prins cyclization is often directed by the formation of a thermodynamically favored chair-like transition state, which typically leads to the cis product.[8]
-
Two-Step Methylation: A two-step procedure for methylation (deprotonation followed by addition of the electrophile) is employed to ensure complete conversion and avoid side reactions.
-
LiOH for Hydrolysis: Lithium hydroxide is a commonly used reagent for the saponification of esters as it is effective and generally leads to clean reactions with straightforward work-up procedures.
Characterization and Quality Control
The identity and purity of the synthesized 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid should be confirmed using a suite of analytical techniques.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.5 ppm), the protons on the tetrahydropyran ring (a series of multiplets in the range of 1.5-4.0 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm, but can be variable and may exchange with D₂O). The coupling constants between the protons at C3 and C4 will be indicative of the cis or trans stereochemistry. For a cis relationship, a smaller coupling constant (around 2-5 Hz) is expected, while a trans relationship would typically show a larger coupling constant (around 8-10 Hz).
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield (around 170-180 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700-1725 cm⁻¹).
Applications in Drug Discovery and Development
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is a valuable intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The carboxylic acid functionality can be readily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships. The tetrahydropyran scaffold can be incorporated into larger molecules to improve their drug-like properties.[1][10]
Potential Therapeutic Areas
The tetrahydropyran motif is present in drugs targeting a variety of diseases, including:
-
Oncology: As components of kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: In antiviral and antibacterial compounds.
-
Metabolic Disorders: As part of molecules designed to treat diabetes and obesity.
-
Central Nervous System (CNS) Disorders: The improved solubility imparted by the THP ring can be advantageous for designing drugs that need to cross the blood-brain barrier.
Conclusion
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is a strategically important building block for the synthesis of novel chemical entities with potential therapeutic value. Its stereochemically defined structure and versatile functional groups make it an attractive starting point for medicinal chemistry campaigns. The synthetic protocol outlined in this guide provides a reliable and stereoselective route to this valuable compound, enabling researchers to further explore its potential in drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of other substituted tetrahydropyran derivatives, further highlighting the importance of this privileged scaffold in modern organic and medicinal chemistry.
References
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC. [Link]
-
Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. (n.d.). Organic Chemistry Portal. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones | Request PDF. (2025, August 10). ResearchGate. [Link]
-
Direct synthesis of tetrahydropyran-4-ones via O 3 ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (2022, November 22). RSC Publishing. [Link]
-
Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations1 | The Journal of Organic Chemistry. (2001, January 12). ACS Publications. [Link]
-
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). International Journal of Pharmaceutical Research and Applications. [Link]
-
Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. (n.d.). Imperial College London. [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023, March 30). MDPI. [Link]
-
4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-carboxylic acid | C9H16O4. (n.d.). PubChem. [Link]
-
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. (n.d.). PubChem. [Link]
-
2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3. (n.d.). PubChem. [Link]
-
Physical Properties of Tetrahydropyran and Its Applications | Request PDF. (n.d.). ResearchGate. [Link]
-
15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry. (n.d.). Lumen Learning. [Link]
-
Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. (2023, January 11). MDPI. [Link]
-
3-Hydroxy-4-methoxypyridine-2-carboxylic acid | C7H7NO4. (n.d.). PubChem. [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022, November 1). PMC. [Link]
-
Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. [Link]
-
Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. (n.d.). ResearchGate. [Link]
-
Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. (n.d.). ResearchGate. [Link]
-
NMR spectroscopy of hydroxy protons of 3,4-disubstituted methyl α-D-galactopyranosides in aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. molcore.com [molcore.com]
- 4. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations [organic-chemistry.org]
- 10. ijprajournal.com [ijprajournal.com]
Strategic Sourcing, Analytical Validation, and Synthetic Application of 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid in Drug Discovery
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the strategic replacement of flat, lipophilic aromatic rings with sp3-rich aliphatic heterocycles is a proven tactic to improve the physicochemical properties of drug candidates. 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid (CAS: 1878309-30-8) has emerged as a highly valuable building block in this paradigm.
The tetrahydropyran (THP) core acts as a conformationally rigid bioisostere of cyclohexane, offering an embedded oxygen atom that serves as a hydrogen bond acceptor to gain additional points of contact with target proteins[1]. Furthermore, THP substituents possess lower lipophilicity than their cyclohexyl counterparts, which is frequently exploited to modulate the pKa of adjacent functional groups and improve overall absorption, distribution, metabolism, and excretion (ADME) profiles[1].
The addition of a methoxy group at the C3 position introduces critical stereoelectronic effects. The steric bulk (A-1,3 strain) of the methoxy group adjacent to the C4-carboxylic acid restricts the rotational freedom of the resulting amide bond once coupled to a pharmacophore. This restriction can lock the molecule into a bioactive conformation, significantly lowering the entropic penalty of target binding.
Table 1: Physicochemical Profiling
| Property | Specification |
| Chemical Name | 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid |
| CAS Number | 1878309-30-8 |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Key Structural Features | sp3-rich THP core, C3-methoxy steric handle, C4-carboxyl coupling site |
Supplier Landscape & Vendor Evaluation
Sourcing high-quality sp3-rich building blocks requires rigorous vendor evaluation, particularly because molecules with multiple stereocenters (like the C3 and C4 positions of this THP derivative) are prone to diastereomeric impurities during scale-up. Relying solely on a vendor's Certificate of Analysis (CoA) is a critical failure point in drug discovery; independent validation is mandatory.
Several global suppliers currently manufacture this intermediate for pharmaceutical research. MolCore specializes in providing high-purity API intermediates certified under ISO quality systems[2]. Other established vendors include BLD Pharm[3], AK Scientific[4], and Bide Pharm[5].
Table 2: Commercial Supplier Evaluation Matrix
| Supplier | Catalog ID | Claimed Purity | Custom Synthesis / ISO |
| MolCore | MC535094 | NLT 98% | Yes / ISO Certified[2] |
| Bide Pharm | BD00803904 | 98% | Research Quantities[5] |
| AK Scientific | 3863EK | 95% | Research Quantities[4] |
| BLD Pharm | BD00803904 | >95% (Typical) | Global Stock Available[3] |
Analytical Validation Protocol (Self-Validating System)
To ensure the integrity of the sourced material, we employ a self-validating analytical workflow. The following protocol guarantees both chemical purity and stereochemical fidelity.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of the sourced 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid and 5.0 mg of a Certified Reference Material (CRM) internal standard (e.g., maleic acid, purity >99.9%).
-
Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d6.
-
Causality: DMSO-d6 is chosen over CDCl3 to ensure complete, homogeneous dissolution of both the polar carboxylic acid and the CRM, preventing integration skew caused by partial precipitation.
-
-
qNMR Acquisition: Acquire a 1H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds.
-
Causality: A prolonged D1 ensures complete relaxation of all protons. This makes the signal integration strictly proportional to the molar ratio, validating the quantitative nature of the assay without external calibration curves.
-
-
Stereochemical Profiling (Self-Validating): Inject 5 µL of a 1 mg/mL solution into a Chiralpak AD-H column (Isocratic 80:20 Hexane:Isopropanol with 0.1% TFA). Monitor at 210 nm.
-
Self-Validation Step: Prior to analyzing the vendor batch, spike a test sample with a synthesized racemic mixture of the cis/trans isomers. This confirms baseline peak resolution (Rs > 1.5) and validates that the HPLC method can accurately detect diastereomeric impurities.
-
Synthetic Utility & Experimental Workflow
The primary synthetic application of this building block is amide coupling to complex amines (e.g., kinase hinge-binding scaffolds).
Expertise & Experience: The C3-methoxy group introduces significant local steric hindrance around the C4-carboxylic acid. Standard carbodiimides like EDC/HOBt often fail to achieve full conversion due to the formation of a less reactive O-acylisourea intermediate that is sterically shielded. Therefore, HATU is required. HATU generates a highly reactive HOAt ester, which accelerates aminolysis via intramolecular hydrogen bonding, effectively overcoming the steric barrier.
Protocol: Sterically Hindered Amide Coupling
-
Activation: In a flame-dried 20 mL scintillation vial under nitrogen, dissolve 1.0 eq of validated 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid and 1.2 eq of HATU in 5.0 mL of anhydrous DMF.
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir at room temperature for 15 minutes.
-
Causality: This pre-activation step allows the sterically hindered acid to fully convert into the active HOAt ester before the amine is introduced, minimizing competitive side reactions.
-
-
Coupling & Internal Standard: Add 1.1 eq of the target amine and 0.5 eq of 1,3,5-trimethoxybenzene (internal standard). Stir for 12 hours.
-
Self-Validating Reaction Monitoring: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Causality: The internal standard allows for the absolute quantification of conversion independent of MS ionization efficiency. If the product-to-standard ratio plateaus before 95% conversion, it indicates steric stalling, prompting the targeted addition of supplementary HATU.
-
-
Workup & Isolation: Quench the reaction with saturated NH4Cl, extract with EtOAc (3x), and wash the combined organic layers with 5% aqueous LiCl (to selectively partition and remove DMF). Dry over Na2SO4, concentrate, and purify via preparative HPLC.
Workflow Visualization
Workflow for the analytical validation and synthetic integration of 3-Methoxy-THP-4-carboxylic acid.
References
- MolCore. "1878309-30-8 | 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid". MolCore Life Science.
- AK Scientific. "3-Methoxytetrahydro-2H-pyran-4-carboxylic acid". AK Scientific, Inc.
- BLD Pharm.
- Bide Pharm. "CAS:1785066-13-8, 2-(4-Methoxytetrahydro-2H-pyran-4...". Bide Pharm.
- PharmaBlock. "Tetrahydropyrans in Drug Discovery". PharmaBlock Whitepapers.
Sources
Methodological & Application
A Strategic Guide to the Synthesis of 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid from 4-Pyranone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The tetrahydropyran (THP) scaffold is a privileged structural motif found in numerous bioactive natural products and pharmaceuticals.[1] Its stereochemically rich and conformationally defined structure makes it a valuable component in drug design. This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 3-methoxytetrahydro-2H-pyran-4-carboxylic acid, a functionalized THP derivative, starting from the readily available and inexpensive feedstock, 4-pyranone (γ-pyrone). The described synthetic strategy is designed around robust and well-documented chemical transformations, providing researchers with a reliable pathway to this and similarly substituted heterocyclic systems. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and key experimental considerations to ensure reproducibility and success.
Introduction and Synthetic Strategy
The synthesis of polysubstituted tetrahydropyrans is a central theme in modern organic chemistry, driven by the need to access complex molecular architectures for pharmaceutical development.[2][3] While numerous methods exist for THP synthesis, including Prins cyclizations and hetero-Diels-Alder reactions, pathways starting from simple, cyclic precursors like 4-pyranone offer a unique strategic advantage in building complexity on a pre-formed ring system.[4]
The target molecule, 3-methoxytetrahydro-2H-pyran-4-carboxylic acid, possesses two key functional groups on adjacent stereocenters, making its controlled synthesis a valuable case study. The strategy outlined herein transforms 4-pyranone into the target compound over five distinct chemical operations:
-
Saturation: Reduction of the aromatic 4-pyranone ring to its saturated ketone analog, tetrahydro-4H-pyran-4-one.
-
Carboxylation: Introduction of a carboxylate group at the C-3 position via a base-mediated condensation to form a β-keto ester.
-
O-Methylation: Selective methylation of the enolizable β-keto ester to yield a stable methoxy-substituted dihydropyran.
-
Diastereoselective Reduction: Saturation of the remaining double bond to establish the final tetrahydropyran ring and set the relative stereochemistry of the C-3 and C-4 substituents.
-
Saponification: Hydrolysis of the ester to furnish the final carboxylic acid product.
This pathway is designed to be logical and efficient, with each step building upon the last to systematically install the required functionality.
Caption: Overall synthetic workflow from 4-Pyranone to the target molecule.
Detailed Synthetic Protocols
Part 1: Synthesis of Tetrahydro-4H-pyran-4-one (I)
Principle & Rationale: The initial step involves the complete saturation of the 4-pyranone ring system. Catalytic hydrogenation is the most efficient and atom-economical method for this transformation. Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of both the carbon-carbon double bonds and the ketone, although under controlled conditions, the ketone can be preserved. A more chemoselective approach, as documented in patent literature, utilizes palladium on calcium carbonate (Pd/CaCO₃), which is often less aggressive towards carbonyl groups, or other specialized catalysts to ensure the desired outcome.[5] This protocol uses a standard Pd/C catalyst under moderate pressure, which has been shown to be effective.
Experimental Protocol 1:
-
To a high-pressure hydrogenation vessel, add 4-pyranone (10.0 g, 104.1 mmol) and methanol (150 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) (50% wet, 1.0 g, ~5 mol% Pd) to the suspension.
-
Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature (20-25°C) for 12-18 hours, monitoring hydrogen uptake.
-
Once the reaction is complete (as determined by TLC or GC-MS), carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (3 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield a crude oil.
-
Purify the oil by vacuum distillation to afford Tetrahydro-4H-pyran-4-one (I) as a colorless liquid.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Pyranone | 96.08 | 10.0 g | 104.1 |
| 10% Pd/C (50% wet) | - | 1.0 g | ~0.47 (Pd) |
| Methanol | 32.04 | 150 mL | - |
| Hydrogen Gas | 2.02 | 50 psi | - |
| Expected Yield | 100.12 | ~9.4 g | ~94 (90%) |
Part 2: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (II)
Principle & Rationale: This step introduces the carbon framework for the final carboxylic acid group via a base-mediated acylation of the ketone at the α-position. This is analogous to a Claisen condensation. A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the C-3 position of the ketone, forming a sodium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide group yields the target β-keto ester. This type of transformation is a powerful tool for C-C bond formation in the synthesis of functionalized carbonyl compounds.[6]
Experimental Protocol 2:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (60% dispersion in mineral oil, 4.16 g, 104.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
To this suspension, add diethyl carbonate (12.3 g, 104.0 mmol) via syringe.
-
Heat the mixture to a gentle reflux (approx. 65°C).
-
Add a solution of Tetrahydro-4H-pyran-4-one (I) (9.4 g, 93.9 mmol) in anhydrous THF (50 mL) dropwise over 1 hour. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, maintain the reflux for an additional 4 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0°C in an ice bath and cautiously quench by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (II) .
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Tetrahydro-4H-pyran-4-one (I) | 100.12 | 9.4 g | 93.9 |
| Sodium Hydride (60%) | 40.00 | 4.16 g | 104.0 |
| Diethyl Carbonate | 118.13 | 12.3 g | 104.0 |
| Anhydrous THF | - | 150 mL | - |
| Expected Yield | 172.18 | ~13.0 g | ~75 (80%) |
Part 3: Synthesis of Ethyl 3-methoxy-5,6-dihydro-2H-pyran-4-carboxylate (III)
Principle & Rationale: β-keto esters exist in equilibrium with their enol tautomers. This step exploits this equilibrium to perform a selective O-alkylation, forming a stable enol ether. Direct alkylation with methyl iodide could lead to a mixture of C- and O-alkylated products. Using a milder methylating agent like trimethyl orthoformate under acidic catalysis favors the formation of the thermodynamically stable O-alkylated product. The acid catalyst (e.g., p-toluenesulfonic acid) protonates the keto-carbonyl, increasing the electrophilicity and promoting enolization, which is then trapped by the methylating agent.
Experimental Protocol 3:
-
Combine Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (II) (13.0 g, 75.5 mmol), trimethyl orthoformate (16.0 g, 150.9 mmol), and anhydrous methanol (150 mL) in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (144 mg, 0.76 mmol).
-
Fit the flask with a distillation head and heat the mixture to reflux (approx. 70-75°C) for 6 hours, allowing for the slow distillation of the methanol/methyl formate azeotrope.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, cool the reaction to room temperature and quench with a few drops of triethylamine to neutralize the acid catalyst.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
-
Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to give the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate) to afford Ethyl 3-methoxy-5,6-dihydro-2H-pyran-4-carboxylate (III) .
Part 4: Synthesis of Ethyl 3-methoxytetrahydro-2H-pyran-4-carboxylate (IV)
Principle & Rationale: This crucial step reduces the carbon-carbon double bond of the enol ether to yield the saturated tetrahydropyran ring. This hydrogenation establishes the final stereochemical relationship between the methoxy group at C-3 and the ester at C-4. Catalytic hydrogenation is again employed, typically leading to syn-addition of hydrogen across the double bond. The substrate will adsorb onto the catalyst surface from its less hindered face, directing the delivery of hydrogen atoms to that same face, resulting in a high diastereoselectivity for the cis-isomer.
Experimental Protocol 4:
-
Dissolve Ethyl 3-methoxy-5,6-dihydro-2H-pyran-4-carboxylate (III) (assume ~12.6 g from previous step, 67.7 mmol) in ethanol (150 mL) in a high-pressure hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) (50% wet, 1.3 g).
-
Seal the vessel and purge with nitrogen, followed by hydrogen as described in Protocol 1.
-
Pressurize the vessel to 60 psi with hydrogen gas and stir vigorously at room temperature for 24 hours.
-
Monitor the reaction by GC-MS or ¹H NMR to confirm the reduction of the double bond.
-
Upon completion, vent the vessel, purge with nitrogen, and filter the mixture through Celite®, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 3-methoxytetrahydro-2H-pyran-4-carboxylate (IV) as a mixture of diastereomers (predominantly cis). This product is often used in the next step without further purification.
Part 5: Synthesis of 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid
Principle & Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is the standard method. The hydroxide ion attacks the electrophilic ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidic workup protonates the carboxylate to yield the final product. LiOH is often preferred as it can effectively hydrolyze esters at room temperature with a lower risk of side reactions.
Caption: Key transformations in the final saponification step.
Experimental Protocol 5:
-
Dissolve the crude Ethyl 3-methoxytetrahydro-2H-pyran-4-carboxylate (IV) (assume ~11.8 g from previous step, 62.7 mmol) in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (3.94 g, 94.0 mmol) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting ester by TLC.
-
Once the hydrolysis is complete, concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer to 0°C and acidify to pH 2 by the slow addition of 2 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the final product, 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid . The product can be further purified by recrystallization if necessary.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Intermediate (IV) | 188.22 | ~11.8 g | 62.7 |
| LiOH·H₂O | 41.96 | 3.94 g | 94.0 |
| THF / Water | - | 150 mL | - |
| Expected Yield | 160.17 | ~8.0 g | ~50 (80%) |
References
-
Valverde, S., & Gotor, V. (2011). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans. European Journal of Organic Chemistry, 2011(20-21), 3635-3653. [Link]
-
Ghorai, M. K., & Kumar, A. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(4), 69. [Link]
-
Yadav, J. S., & Reddy, B. V. S. (2003). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 1(10), 1590-1592. [Link]
-
Scheidt, K. A., & Hanson, G. J. (2005). Stereoselective Synthesis of Tetrahydropyran-4-ones from Dioxinones Catalyzed by Scandium(III) Triflate. Organic Letters, 7(6), 1113-1115. [Link]
-
Banerjee, B. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1076-1135. [Link]
- Google Patents. (2012). Preparation method of tetrahydropyran-4-one and pyran-4-one. CN102627621A.
-
Lee, G. H. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Bulletin of the Korean Chemical Society, 33(2), 672-676. [Link]
Sources
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 6. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for amide coupling using 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid
Application Note: High-Fidelity Amide Coupling of 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid
Executive Summary
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid (CAS 1878309-30-8) represents a high-value scaffold in modern medicinal chemistry, offering a polar, metabolically stable bioisostere for cyclohexyl or phenyl rings. However, its derivatization via amide coupling presents specific challenges: steric hindrance from the vicinal C3-methoxy group and epimerization risks at the C4 chiral center.
This guide moves beyond generic coupling procedures. It provides a logic-driven protocol specifically designed to navigate the steric/electronic landscape of this molecule, prioritizing T3P® (Propanephosphonic acid anhydride) for its superior epimerization control and HATU for high-throughput screening applications.
Chemical Analysis & Mechanistic Insight
Structural Challenges
-
Steric Shielding: The methoxy group at position 3 creates a "steric wall" on one face of the pyran ring. If the carboxylic acid is cis to the methoxy group, the reaction pocket is highly congested. Even in the trans configuration, the rotational freedom of the methoxy group interferes with the approach of bulky amines.
-
Epimerization Vector: The C4 proton is
to the carbonyl. Activation of the carboxylate lowers the pKa of this proton. The inductive effect of the -methoxy oxygen further acidifies this position, making the activated intermediate susceptible to deprotonation by the base, leading to racemization (epimerization) via an enol or oxazolone mechanism.
Reagent Selection Strategy
-
T3P (Propanephosphonic acid anhydride): Recommended. T3P acts as a dehydrating agent to form a mixed anhydride. It reacts slowly with bases (minimizing side reactions) but rapidly with amines. Crucially, it shows the lowest rate of epimerization for
-chiral acids among standard reagents. -
HATU/HBTU: High Activity. Excellent for forcing reactions with unreactive amines, but carries a higher risk of epimerization due to the basicity of the uronium counter-ion and the requirement for stronger bases (DIPEA).
-
Acid Chlorides (via Oxalyl Chloride): High Risk. While reactive, the formation of the acid chloride generates HCl and often involves catalytic DMF, creating a highly acidic environment followed by a basic quench, conditions ripe for epimerization. Use only if other methods fail.
Decision Matrix & Workflow
The following logic gate determines the optimal protocol based on your specific amine partner and purity requirements.
Figure 1: Decision matrix for selecting the optimal amide coupling strategy.
Detailed Experimental Protocols
Method A: The "Gold Standard" T3P Protocol (Recommended)
Best for: Scale-up, chiral integrity, and ease of workup.
Reagents:
-
Substrate: 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Procedure:
-
Dissolution: In a reaction vial, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration 0.1 – 0.2 M).
-
Note: EtOAc is preferred over DMF as it allows for direct aqueous wash workup.
-
-
Base Addition: Add Pyridine (3.0 equiv).
-
Expert Tip: Pyridine is less basic (pKa ~5.2) than DIPEA (pKa ~10.7), significantly reducing the risk of deprotonating the C4-proton.
-
-
Activation: Cool the solution to 0°C. Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Monitoring: Check LCMS.[1] T3P reactions are generally clean; the major byproduct is water-soluble triphosphate.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
10% Citric Acid (removes excess amine/pyridine)
-
Saturated NaHCO₃ (removes unreacted acid/T3P byproducts)
-
Brine.
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
Method B: The HATU High-Throughput Protocol
Best for: Unreactive amines (anilines), parallel synthesis libraries.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Reagent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (2.0 – 3.0 equiv)
-
Solvent: DMF or DMAc (anhydrous)
Procedure:
-
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv only at this stage). Stir for 5 minutes.
-
Critical: Pre-activation ensures the active ester forms before the amine sees the base, but keep the time short (<10 min) to prevent racemization of the active ester.
-
-
Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.0 – 2.0 equiv).
-
Reaction: Stir at RT for 1–4 hours.
-
Workup: Remove DMF in vacuo or perform an extractive workup (EtOAc/LiCl solution).
Quantitative Comparison & Troubleshooting
| Parameter | Method A (T3P/Pyridine) | Method B (HATU/DIPEA) | Method C (Acid Chloride) |
| Epimerization Risk | Low (< 1%) | Moderate (2–5%) | High (> 10%) |
| Steric Tolerance | High | Very High | Moderate |
| Workup Ease | Excellent (Wash only) | Poor (DMF removal) | Moderate |
| Atom Economy | Good | Poor (High MW byproduct) | Good |
| Safety | High (Non-explosive) | Moderate (Sensitizer) | Low (Corrosive) |
Troubleshooting Guide:
-
Issue: Low Conversion.
-
Cause: The C3-methoxy group is blocking the trajectory of the amine.
-
Solution: Switch to Method A but heat to 50°C. T3P is thermally stable. Alternatively, use microwave irradiation with HATU (max 60°C, 10 min).
-
-
Issue: Epimerization Observed (cis/trans scrambling).
-
Cause: Base is too strong or reaction time too long.
-
Solution: Switch to Method A using 2,4,6-Collidine or N-Methylmorpholine (NMM) instead of DIPEA. These bases are weaker and sterically hindered, reducing proton abstraction at C4.
-
-
Issue: Product is Water Soluble.
-
Solution: Do not use aqueous workup. Evaporate solvent and purify directly via Reverse Phase (C18) Flash Chromatography.
-
References
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 2016, 116(19), 11754–11844.
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631.
-
Patterson, D. E., et al. "Process Research and Development of a Dipeptidyl Peptidase IV Inhibitor." Organic Process Research & Development, 2009, 13(5), 900–906. (Demonstrates T3P superiority for chiral preservation).
-
MolCore. "3-Methoxytetrahydro-2H-pyran-4-carboxylic acid Product Data." MolCore Chemical Database, Accessed 2023.
Sources
Application and Protocol Guide: Strategic Selection of Reagents for the Esterification of 3-Methoxytetrahydropyran-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The esterification of 3-methoxytetrahydropyran-4-carboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The selection of an appropriate esterification method is paramount, as the substrate presents moderate steric hindrance and contains an acid-labile methoxy ether linkage, precluding harsh, non-selective reaction conditions. This comprehensive guide provides a detailed analysis of suitable reagents and protocols, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will explore a range of techniques from classic acid-catalyzed reactions to milder, modern coupling methods, providing detailed, self-validating protocols and a logical framework for reagent selection.
Introduction: Navigating the Challenges of Esterifying a Substituted Tetrahydropyran Carboxylic Acid
The structure of 3-methoxytetrahydropyran-4-carboxylic acid presents unique challenges for esterification. The carboxylic acid group is situated on a cyclohexane-like ring, which can introduce steric hindrance, and the presence of the methoxy group at the 3-position requires careful consideration of reaction conditions to avoid undesired side reactions or degradation. Therefore, a one-size-fits-all approach to esterification is unlikely to be optimal.
This guide will focus on providing a nuanced understanding of the available methodologies, enabling researchers to make informed decisions based on the specific requirements of their synthetic route, such as scale, the nature of the alcohol, and the need to preserve stereochemistry.
Comparative Analysis of Esterification Reagents
The choice of esterification reagent is a critical decision point in the synthetic workflow. The following table summarizes the key characteristics of several common methods, with a specific focus on their applicability to 3-methoxytetrahydropyran-4-carboxylic acid.
| Method | Reagents | Advantages | Limitations | Suitability for 3-methoxytetrahydropyran-4-carboxylic acid |
| Fischer-Speier Esterification | Alcohol (as solvent), Strong Acid (e.g., H₂SO₄, TsOH) | Inexpensive, suitable for large-scale synthesis of simple esters.[1][2][3][4][5] | Harsh acidic conditions, reversible reaction requiring removal of water, not suitable for acid-sensitive substrates or sterically hindered alcohols.[1][2][3] | Low: The strong acidic conditions may lead to the cleavage of the methoxy ether linkage. |
| Acid Chloride Formation followed by Alcoholysis | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), then Alcohol and a non-nucleophilic base (e.g., pyridine) | Highly reactive, drives the reaction to completion.[6][7][8][9] | Requires an extra synthetic step, generates corrosive byproducts (HCl, SO₂).[6][8] | Moderate to High: This is a robust method, but care must be taken to neutralize the acidic byproducts to protect the product. |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP) | Mild reaction conditions, suitable for sterically hindered and acid-labile substrates.[10][11][12] | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification; potential for N-acylurea side product formation.[11] | High: The mild, neutral conditions are ideal for this substrate, minimizing the risk of side reactions.[10][12] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (Et₃N), DMAP | High yields, mild conditions, and good for sterically hindered substrates.[13][14][15][16] | The reagent (TCBC) is moisture-sensitive. | High: An excellent alternative to Steglich, particularly for more challenging or sterically hindered alcohols.[13][15] |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Mild conditions, proceeds with inversion of stereochemistry at the alcohol center.[17][18][19][20] | Stoichiometric amounts of phosphine oxide and hydrazine byproducts can be difficult to remove. The carboxylic acid must be sufficiently acidic (pKa < 13).[17][20] | Moderate: Useful if a specific stereochemical outcome is desired and the alcohol is secondary. Purification can be challenging. |
| (Trimethylsilyl)diazomethane (TMS-CHN₂) | (Trimethylsilyl)diazomethane, Methanol | Forms methyl esters under very mild conditions with high yields.[21][22][23] | Reagent is toxic and requires careful handling; primarily for methyl esters.[21][22] | High (for methyl esters): An excellent choice for the specific synthesis of the methyl ester derivative due to its mildness and high efficiency. |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Steglich Esterification using DCC and DMAP
This is often the first-choice method for substrates like 3-methoxytetrahydropyran-4-carboxylic acid due to its mildness and effectiveness.[10][11][12][24]
Workflow Diagram:
Caption: Steglich Esterification Workflow.
Materials:
-
3-Methoxytetrahydropyran-4-carboxylic acid (1.0 eq)
-
Alcohol (1.1 - 1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[25][26][27][28]
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
Procedure:
-
To a solution of 3-methoxytetrahydropyran-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Causality: Performing the addition at 0 °C helps to control the initial exothermic reaction and minimize side product formation. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol than the O-acylisourea intermediate, thus accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[11]
-
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU.
-
Insight: The insolubility of DCU in most organic solvents is a key feature of this reaction, aiding in its removal.[26]
-
-
Wash the filtrate sequentially with 1 M HCl (to remove excess DMAP and any remaining DCC), saturated NaHCO₃ solution (to neutralize the acid wash), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Protocol 2: Acid Chloride Formation and Subsequent Esterification
This two-step, one-pot procedure is a reliable alternative, particularly if the Steglich esterification is sluggish.
Mechanism Diagram:
Caption: Two-step esterification via an acid chloride intermediate.
Materials:
-
3-Methoxytetrahydropyran-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 - 1.5 eq) or Oxalyl chloride (1.2 eq) with catalytic DMF
-
Anhydrous DCM or Toluene
-
Alcohol (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
Procedure:
Step 1: Acid Chloride Formation
-
Dissolve 3-methoxytetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess SOCl₂ is removed.
Step 2: Esterification
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
Add the alcohol (1.2 eq) followed by the slow addition of pyridine (1.5 eq) at 0 °C.
-
Causality: Pyridine acts as a non-nucleophilic base to scavenge the HCl generated during the esterification, preventing it from reacting with the acid-sensitive methoxy group.
-
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Yamaguchi Esterification
This method is particularly effective for hindered systems and is known for its high yields under mild conditions.[13][14][15][16][30]
Materials:
-
3-Methoxytetrahydropyran-4-carboxylic acid (1.0 eq)
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Toluene or THF
-
Alcohol (1.5 eq)
-
DMAP (1.2 eq)
Procedure:
-
To a solution of 3-methoxytetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir for 1 hour.
-
Causality: The carboxylic acid reacts with TCBC to form a mixed anhydride, which is a highly activated intermediate.[14]
-
-
In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 12-16 hours.
-
Insight: DMAP acts as an acyl-transfer catalyst, reacting with the mixed anhydride to form a more reactive acylpyridinium salt, which is then attacked by the alcohol.[14]
-
-
After the reaction is complete, filter the mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion with Steglich Esterification: If the reaction stalls, it may be due to the deactivation of the DCC. Ensure all reagents and solvents are anhydrous. A slight increase in the amount of DCC and DMAP can sometimes drive the reaction to completion.
-
Purification Challenges: The removal of DCU from the Steglich reaction can sometimes be difficult. If filtration is insufficient, precipitating the DCU from a cold solvent like diethyl ether or DCM can be effective.[31] For the Mitsunobu reaction, purification can be notoriously difficult due to the triphenylphosphine oxide byproduct. Using a modified phosphine reagent or specialized chromatography techniques may be necessary.
-
Protecting Group Stability: The mild conditions of the Steglich, Yamaguchi, and TMS-diazomethane methods are highly compatible with most common protecting groups. However, when using the acid chloride route, it is crucial to ensure that any acid-labile protecting groups on the alcohol are compatible with the reaction and workup conditions.
Conclusion and Reagent Selection Strategy
The successful esterification of 3-methoxytetrahydropyran-4-carboxylic acid hinges on the selection of a method that respects the substrate's steric and electronic properties.
Decision-Making Flowchart:
Caption: Reagent selection decision tree.
For general purposes and a wide range of alcohols, the Steglich esterification offers an excellent balance of mild conditions, high yield, and operational simplicity.[10][12] When dealing with particularly challenging or sterically demanding alcohols, the Yamaguchi esterification is a powerful alternative.[13][15] For the specific synthesis of the methyl ester, TMS-diazomethane is unparalleled in its efficiency and mildness. The acid chloride method remains a robust and reliable option when other methods fail, provided care is taken to manage the reaction conditions. By understanding the underlying principles of each method, researchers can confidently select the optimal reagents to achieve their synthetic goals.
References
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. (2023, December 9). [Link]
-
Steglich Esterification - Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction - Master Organic Chemistry. [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC. (2024, October 10). [Link]
-
Steglich Esterification Overview | PDF | Ester | Unit Processes - Scribd. [Link]
-
Carbodiimide - Wikipedia. [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - Frontiers. (2024, October 10). [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. (2019, August 26). [Link]
-
Steglich Esterification - SynArchive. [Link]
-
A typical two‐step Yamaguchi method. | Download Scientific Diagram - ResearchGate. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Fischer–Speier esterification - Wikipedia. [Link]
-
Mitsunobu reaction - Wikipedia. [Link]
-
Mitsunobu Reaction - Chemistry Steps. [Link]
-
Yamaguchi reagent – Reagent of the month June - SigutLabs. (2023, June 14). [Link]
-
Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]
-
Coupling Reagents - AAPPTEC - Peptides. [Link]
- JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google P
-
Fischer Esterification Mechanism: Steps, Equation & Examples - Vedantu. [Link]
-
Mechanism of the Steglich esterification with the GO/RGO: (a) acid-base... - ResearchGate. [Link]
- Method for esterifying hindered carboxylic acids - European Patent Office - EP 0331280 A1 - Googleapis.com.
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. [Link]
-
Converting Carboxylic Acids to Esters - Chemistry Steps. [Link]
-
Fischer Esterification: Definition, Examples, and Mechanism - Chemistry Learner. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). [Link]
-
Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. [Link]
-
Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - MDPI. (2024, February 8). [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). [Link]
-
Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. [Link]
-
Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. [Link]
-
TMS-Diazomethane - Chemistry LibreTexts. (2021, August 16). [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). [Link]
-
Acid chloride formation (video) - Khan Academy. [Link]
-
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]
-
Carboxylic Acids to Methylesters: Alkylation using Diazomethane - Moodle. [Link]
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. [Link]
-
Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction - YouTube. (2020, March 15). [Link]
-
Steglich esterification - Wikipedia. [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]
- 4. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 16. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 21. ehs.yale.edu [ehs.yale.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. synarchive.com [synarchive.com]
- 25. Carbodiimide - Wikipedia [en.wikipedia.org]
- 26. peptide.com [peptide.com]
- 27. nbinno.com [nbinno.com]
- 28. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
High-Precision Synthesis of 3-Methoxytetrahydropyran Scaffolds for Peptidomimetics
Introduction: The Strategic Value of the 3-MTHP Scaffold
In modern drug discovery, the transition from peptide hits to stable, orally bioavailable leads often relies on bioisosteres —rigid scaffolds that mimic peptide secondary structures while stripping away the metabolic liabilities of the amide bond. The 3-methoxytetrahydropyran (3-MTHP) system is a privileged scaffold in this domain, particularly as a P2 ligand surrogate in protease inhibitors (e.g., HIV-1 protease, BACE1).
Mechanistic Rationale
-
Conformational Restriction: The THP ring locks the molecular skeleton into a chair conformation, reducing the entropic penalty of binding (
) compared to flexible linear peptides. -
The "Methoxy Effect": The C3-methoxy substituent is not merely decorative. It serves two critical functions:
-
Electronic: It acts as a specific Hydrogen Bond Acceptor (HBA), often positioning itself to interact with backbone amides (e.g., Asp29/Asp30 in HIV protease) or catalytic water molecules.
-
Stereoelectronic: Through the gauche effect and dipole minimization, the methoxy group influences the ring pucker, orienting the C4-amine and C2-substituents into precise vectors that mimic the
and residues of a -turn.
-
Application Note 1: Stereocontrolled Synthesis Strategies
The synthesis of 3-MTHP scaffolds requires rigorous stereocontrol, particularly establishing the trans-relationship between the C3-methoxy and C4-amino groups. Two primary routes are dominant in the field: the Prins Cyclization (for de novo assembly) and the Glycal Transformation (chiron approach).
Comparative Analysis of Synthetic Routes
| Feature | Route A: Glycal Transformation (Recommended) | Route B: Prins Cyclization |
| Starting Material | Tri-O-acetyl-D-glucal (or similar glycals) | Homoallylic alcohols + Aldehydes |
| Stereocontrol | High (dictated by substrate chirality) | Variable (requires Lewis Acid tuning) |
| 3-OMe Installation | Direct epoxide opening with MeOH | Requires post-cyclization functionalization |
| Scalability | High (Kilogram scale feasible) | Moderate (Dilution often required) |
| Primary Application | Sugar Amino Acids (SAAs), Protease Inhibitors | Diverse library generation |
Selected Route: The Glycal Epoxide Opening Strategy
This guide details the Glycal Transformation route, as it provides the highest fidelity for installing the C3-methoxy group with precise stereochemistry relative to the C4-amine.
Protocol: Synthesis of (2R,3S,4S)-4-Amino-3-methoxy-THP-2-carboxylic Acid
Objective: To synthesize a protected 3-MTHP amino acid scaffold suitable for Fmoc-based Solid Phase Peptide Synthesis (SPPS).
Phase 1: Scaffold Construction & Methoxylation
Reagents:
-
Tri-O-acetyl-D-glucal (Start)
-
Sodium Methoxide (NaOMe) / Methanol (MeOH)
-
Dimethyldioxirane (DMDO) or m-CPBA
-
Trimethylsilyl azide (TMSN3)
Step-by-Step Methodology:
-
Deacetylation:
-
Dissolve Tri-O-acetyl-D-glucal (10 mmol) in anhydrous MeOH (50 mL).
-
Add catalytic NaOMe (0.1 eq) at 0°C. Stir for 1 h until TLC shows complete conversion to D-glucal.
-
Neutralize with acidic resin (e.g., Amberlite IR-120), filter, and concentrate.
-
-
C3-Hydroxyl Protection (Selective):
-
Note: Selective protection of the primary C6 and secondary C4 hydroxyls is required to isolate the C3 position for later manipulation, or one can proceed via the 1,2-anhydro sugar.
-
Alternative High-Yield Strategy: Convert D-glucal to the methyl 2,3-anhydro-glycoside (epoxide).
-
React D-glucal with DMDO (1.2 eq) in acetone at -78°C. This forms the 1,2-anhydrosugar.
-
Add MeOH (solvent) and ZnCl2 (cat.) to open the anomeric epoxide, yielding the methyl glycoside.
-
-
Epoxide Formation (The Critical Step):
-
To install the 3-methoxy group specifically, we utilize the Coody-Epoxide Strategy .
-
Convert the hydroxyls to leaving groups (e.g., tosylates) and induce base-catalyzed epoxide formation between C3 and C4 if accessible, OR use the Corey-Link reaction on a ketone intermediate.
-
Refined Protocol for 3-OMe: It is often more efficient to methylate the C3-hydroxyl of a protected glucal or glucose derivative before final ring manipulation.
-
Best Practice: Use a 2,3-unsaturated glycoside (pseudoglycal). Treat with m-CPBA to form the 2,3-epoxide. Open with MeOH/acid . This installs the 3-methoxy group via trans-diaxial opening.
-
Phase 2: Introduction of the C4-Amine
Reagents:
-
Triflic anhydride (
) -
Sodium Azide (
)
-
Activation:
-
With the 3-methoxy group installed (via the opening of a 2,3-epoxide or direct methylation of a 3-OH glucose derivative), the C4-hydroxyl is exposed.
-
Cool a solution of the 3-methoxy-4-hydroxy-THP (5 mmol) in DCM/Pyridine to -10°C.
-
Add
(1.1 eq) dropwise. Stir for 30 min to form the C4-triflate.
-
-
Azide Displacement (
Inversion): -
Reduction & Protection:
-
Reduce the azide using Staudinger conditions (
, THF/H2O) or hydrogenation ( , Pd/C). -
Immediately protect the free amine with Fmoc-OSu (1.2 eq) and
to yield the Fmoc-protected amino ester .
-
Application Note 2: Incorporation into Peptidomimetics
Solid Phase Peptide Synthesis (SPPS) Integration
The 3-MTHP scaffold behaves like a bulky amino acid. Standard coupling protocols must be modified to ensure high yields.
-
Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The 3-methoxy group creates steric drag; HATU provides the necessary reactivity boost.
-
Reaction Time: Double coupling (2 x 2h) is mandatory.
-
Monitoring: The Kaiser test may be inconclusive due to the secondary nature of some THP amines; use Chloranil test or micro-cleavage LC-MS.
Diagram 1: Synthetic Workflow (Glycal Route)
Caption: Stereoselective conversion of D-Glucal to Fmoc-protected 3-methoxy-4-amino-THP scaffold via epoxide opening and azide displacement.
Scientific Validation: The "Active Site" Logic
Why does this specific scaffold work? In HIV-1 protease inhibitors (like Darunavir analogs), the inhibitor must bind to the S2 subsite.
-
The Problem: Peptide backbones are hydrolyzed.
-
The Solution: The THP ring replaces the peptide backbone.
-
The 3-Methoxy Role: In the crystal structure of inhibitor-enzyme complexes, the oxygen of the 3-methoxy group accepts a hydrogen bond from the backbone NH of Asp30 (or Asp29 depending on numbering/strain). This mimics the interaction usually made by a peptide carbonyl, anchoring the inhibitor.
Diagram 2: Pharmacophore Interaction Map
Caption: Mechanistic interaction of the 3-methoxy-THP scaffold within the protease active site, highlighting the critical H-bond anchor at Asp30.
References
-
Ghosh, A. K., et al. (2020). "Design and Development of Highly Potent HIV-1 Protease Inhibitors with a Crown-Like Oxotricyclic Core." Journal of Medicinal Chemistry.
-
Kulesza, A., et al. (2003).[6] "Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans as Peptidomimetic Scaffolds for Melanocortin Receptor Ligands." Organic Letters.
-
Yang, X-F., et al. (2001).[3] "Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans via Indium Trichloride Mediated Cyclizations." Journal of Organic Chemistry.
-
Cheng, H., et al. (2015). "Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands." Journal of Medicinal Chemistry.
-
Alvarez-Manzaneda, E. J., et al. (2006).[7] "Synthesis of Tetrahydropyrans via CAN-Mediated Cyclization." Synlett.
Sources
- 1. Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol-Prins Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations [organic-chemistry.org]
- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters [acswebcontent.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
Application Note: Protecting Group Strategies for 3-Hydroxy Tetrahydropyran Derivatives
Part 1: Strategic Considerations & Executive Summary
The Challenge of the 3-Position
The 3-hydroxy tetrahydropyran (3-HTP) motif is a ubiquitous pharmacophore in marine macrolides (e.g., Eribulin, Neopeltolide) and polyether antibiotics. Unlike the anomeric (C2) position, which is governed by electronic stabilization (the anomeric effect), the C3 position is dominated by steric and torsional strain .
Protecting the C3-hydroxyl is not merely about masking functionality; it is a tool for conformational locking .
-
Conformational Bias: The tetrahydropyran ring exists predominantly in a chair conformation. A bulky protecting group (PG) at C3 will strongly prefer the equatorial orientation to avoid 1,3-diaxial interactions, effectively "locking" the ring conformation. This is critical for controlling stereochemistry at adjacent centers (C2 or C4) in subsequent steps.
-
Electronic Influence: The C3 position is
to the ring oxygen. While less reactive than the acetal center, the inductive withdrawal of the ring oxygen renders the C3-OH slightly more acidic than a standard cyclohexanol, influencing the kinetics of base-mediated protection.
Decision Matrix: Selecting the Right Group
Use the following logic flow to determine the optimal strategy for your substrate.
Figure 1: Decision matrix for selecting protecting groups based on substrate sensitivity and steric requirements.
Part 2: Silyl Ether Strategies (The Steric Anchors)
Silyl ethers (TBS, TBDPS) are the "gold standard" for 3-HTP derivatives. They are chemically robust and, crucially, their bulk forces the substituent into an equatorial position, stabilizing the chair conformer.
Mechanism of Action
The formation of silyl ethers typically proceeds via a nucleophilic attack of the alcohol on the silyl chloride/triflate. For 3-HTP, the inductive effect of the ring oxygen (
Protocol 1: TBS Protection (Standard & High-Potency)
Application: Routine protection of secondary 3-HTP alcohols. Scope: Tolerates esters, acetals, and internal olefins.
Materials
-
Substrate: 3-Hydroxy tetrahydropyran derivative (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2–1.5 equiv)
-
Base: Imidazole (2.5 equiv)
-
Solvent: Anhydrous DMF (0.5 M concentration)
-
Workup: Et₂O or EtOAc, Brine, Na₂SO₄
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the 3-HTP substrate and dissolve in anhydrous DMF.
-
Addition: Add imidazole in one portion. The solution should remain clear.
-
Silylation: Add TBSCl (solid) in portions over 5 minutes.
-
Note: For sterically congested substrates (e.g., C2/C4 substituted), use TBSOTf (1.2 equiv) and 2,6-lutidine (2.0 equiv) in DCM at 0°C instead of the Imidazole/DMF method. The triflate is significantly more electrophilic.
-
-
Monitoring: Stir at 23°C. Monitor by TLC (typically 2–6 hours). The product will be less polar (higher R_f).
-
Quench: Dilute with Et₂O (3x reaction volume) and pour into saturated aq. NaHCO₃.
-
Critical Step: Wash the organic layer 3 times with water to effectively remove DMF and excess imidazole.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Validation Criteria:
-
¹H NMR: Look for the disappearance of the -OH proton (broad singlet) and the appearance of the TBS doublet (Si-CH₃ at ~0.05 ppm, t-Bu at ~0.90 ppm).
-
Shift: The H3 proton (geminal to oxygen) typically shifts upfield by 0.1–0.2 ppm upon silylation.
Part 3: Benzyl & PMB Strategies (The Electronic Switches)
When orthogonality to silyl groups is required (e.g., deprotecting a primary alcohol while keeping the 3-HTP protected), p-methoxybenzyl (PMB) ethers are superior. They can be removed oxidatively (DDQ) without affecting silyl ethers or esters.
Protocol 2: Acid-Catalyzed PMB Protection
Why this method? Standard Williamson ether synthesis (NaH/PMBCl) is strongly basic and can cause elimination or epimerization in complex THP scaffolds. The Trichloroacetimidate method operates under acidic conditions, preserving stereochemistry.[1]
Materials
-
Reagent: 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TBCA) (1.5 equiv)
-
Catalyst: Camphorsulfonic acid (CSA) (0.1 equiv) or PPTS.
-
Solvent: DCM or Toluene.
Step-by-Step Methodology
-
Setup: Dissolve the 3-HTP substrate in anhydrous DCM (0.2 M) under Argon.
-
Reagent Addition: Add PMB-TBCA (commercially available or prepared from PMB-OH + Cl₃CCN).
-
Catalysis: Add CSA (10 mol%) at 0°C.
-
Reaction: Allow to warm to RT. The imidate byproduct (trichloroacetamide) will precipitate or remain in solution depending on concentration.
-
Workup: Quench with triethylamine (to neutralize acid), concentrate, and filter through a short pad of Celite to remove the amide byproduct before column chromatography.
Part 4: Stability & Orthogonality Data
The following table summarizes the stability of 3-HTP protecting groups under common synthetic conditions. Use this to plan multi-step sequences.
| Protecting Group | Acid Stability (HCl/MeOH) | Base Stability (NaOH) | Oxidative Stability (DDQ) | Fluoride Stability (TBAF) | Conformational Bulk (A-value) |
| TBS | Low (< pH 4) | High | High | Unstable | High (Locks Eq.) |
| TBDPS | Moderate | High | High | Unstable | Very High |
| PMB | Moderate | High | Unstable | High | Moderate |
| Acetate | High | Unstable | High | High | Low |
| MOM | Moderate | High | High | High | Low (Chelating) |
Orthogonal Deprotection Workflow
This diagram illustrates the selective removal of protecting groups in a poly-functionalized THP system.
Figure 2: Orthogonal deprotection strategy for 3-HTP derivatives containing both Silyl and PMB ethers.
Part 5: Troubleshooting & Expert Insights
The "Silyl Migration" Risk
While less common at C3 than in 1,2-diols, silyl migration can occur if a C4-hydroxyl is unmasked under basic conditions.
-
Solution: Use TBDPS instead of TBS. The increased bulk and lipophilicity of the diphenyl group significantly retard migration rates.
Poor Reactivity at C3
If the 3-OH is axial (less stable conformer), it is sterically shielded by the C5-axial proton.
-
Solution: Switch to TBSOTf (Protocol 1, Note). The triflate is small enough to approach the hindered alcohol, while the resulting silyl ether will drive the ring flip to the equatorial conformer if the rest of the ring constraints allow.
Deprotection Issues (TBAF Sensitivity)
Sometimes TBAF causes side reactions (elimination) due to its basicity.[2]
-
Solution: Use TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or HF-Pyridine buffered with excess pyridine. These provide a non-basic source of fluoride.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4][5][6] Journal of the American Chemical Society.[4] Link
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[7] (Standard Reference). Link
-
Horita, K., et al. (1986).[1] PMB protection strategies and oxidative cleavage.[8] Tetrahedron. Link
-
Blanchard, N., et al. (2008). Synthesis of the tetrahydropyran core of neopeltolide. Chemistry – A European Journal. (Example of THP strategy). Link
-
Organic Chemistry Portal. (2023). Silyl Ether Deprotection Stability Tables. Link
Sources
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. total-synthesis.com [total-synthesis.com]
Application Note: Scalable Synthesis Routes for 3-Substituted Tetrahydropyran Carboxylic Acids
Abstract & Strategic Overview
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for cyclohexanes and improving the solubility and metabolic stability of drug candidates. While 4-substituted THPs are easily accessible via Prins cyclization, 3-substituted tetrahydropyrans present a distinct challenge due to the lack of symmetry and the generation of a stereocenter at the C3 position.
This Application Note details a scalable, industrial-grade workflow for the synthesis of Tetrahydropyran-3-carboxylic acid . Unlike academic routes that often rely on expensive transition metal catalysis (e.g., Ring-Closing Metathesis), this guide focuses on robust Process Chemistry principles:
-
Green Oxidation: Utilizing TEMPO/Bleach to convert hydroxymethyl precursors to carboxylic acids without heavy metal waste (Cr).
-
Enzymatic Resolution: A cost-effective method to isolate enantiopure (3R) or (3S) acids using lipases, avoiding expensive chiral auxiliaries.
-
Safety & Scalability: Protocols designed for kilogram-scale production with minimal exotherms.
Retrosynthetic Analysis & Route Selection
For scalable manufacturing, the most reliable route avoids de novo ring construction in the final steps. Instead, we utilize the Oxidation of Tetrahydropyran-3-methanol , a commercially available or easily synthesized precursor (via hydroformylation of 3,4-dihydro-2H-pyran).
Comparison of Synthetic Strategies
| Strategy | Scalability | Cost | Stereocontrol | Verdict |
| A. Ring-Closing Metathesis (RCM) | Low | High (Ru catalyst) | High (if chiral substrate) | R&D Only. Too expensive for scale. |
| B. Prins Cyclization | High | Low | Low (favors 4-sub) | Not Suitable. Difficult to target 3-position. |
| C. Hydroformylation + Oxidation | High | Low | Racemic (requires resolution) | Recommended. Industrial standard. |
| D. Michael Addition/Cyclization | Medium | Medium | Moderate | Good backup, but more steps. |
Protocol A: Green Oxidation of Tetrahydropyran-3-methanol
Target: Tetrahydropyran-3-carboxylic acid (Racemic) Mechanism: Anelli Oxidation (TEMPO-catalyzed)
This protocol replaces toxic Jones Reagent (Chromium VI) with a catalytic TEMPO/Bleach system. It is biphasic, highly selective for primary alcohols, and operates at
Reagents & Materials
-
Substrate: Tetrahydropyran-3-methanol (1.0 equiv)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)
-
Co-Oxidant: NaOCl (Bleach, 10-13% aq. solution) (2.2 equiv)
-
Co-Catalyst: KBr (0.1 equiv)
-
Buffer:
(saturated aq.) -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for greener processing.
Step-by-Step Methodology
-
Setup: In a jacketed glass reactor equipped with an overhead stirrer and internal temperature probe, dissolve Tetrahydropyran-3-methanol (100 g, 0.86 mol) in DCM (500 mL).
-
Catalyst Addition: Add TEMPO (1.34 g, 8.6 mmol) and aqueous KBr (10.2 g in 50 mL water). Cool the mixture to
. -
Oxidant Feed (Critical Step):
-
Buffer the system by adding aqueous
(200 mL). -
Slowly add NaOCl solution dropwise via an addition funnel.
-
Process Control: Maintain internal temperature
. The reaction is exothermic. The color will shift from orange (TEMPO) to yellow/pale as the oxoammonium species is consumed and regenerated.
-
-
Reaction Monitoring: Stir vigorously at
for 2 hours. Monitor conversion via TLC (stain withngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) or GC-FID. The intermediate aldehyde appears first, followed by conversion to the acid. -
Quench: Once the aldehyde is consumed (<1%), quench excess oxidant by adding aqueous Sodium Thiosulfate (
) until the starch-iodide paper test is negative. -
Workup:
-
Acidify the aqueous layer to pH 2 using 2N HCl.[1]
-
Extract the aqueous layer with EtOAc (
). -
Combine organics, wash with brine, and dry over
.
-
-
Isolation: Concentrate under reduced pressure. The crude acid often crystallizes upon standing or can be recrystallized from Hexane/EtOAc.
Expected Yield: 85–92% Purity: >97% (by titration)
Protocol B: Enzymatic Kinetic Resolution
Target: (3S)-Tetrahydropyran-3-carboxylic acid (Enantiopure) Mechanism: Enantioselective Hydrolysis
Since the oxidation yields a racemate, chiral resolution is required for drug development. Biocatalysis is superior to chemical resolution (chiral salts) for this substrate due to the high selectivity of modern lipases for
Reagents
-
Substrate: Ethyl tetrahydropyran-3-carboxylate (prepared via Fischer esterification of the racemic acid).
-
Enzyme: Burkholderia cepacia Lipase (Amano PS) or Candida antarctica Lipase B (CAL-B).
-
Medium: Phosphate Buffer (pH 7.[1][2]0) / MTBE (biphasic) or pure buffer.
Step-by-Step Methodology
-
Emulsification: Suspend Ethyl tetrahydropyran-3-carboxylate (50 g) in Phosphate Buffer (0.1 M, pH 7.0, 500 mL). Vigorous stirring is essential to create a fine emulsion.
-
Enzyme Loading: Add Amano Lipase PS (Immobilized on diatomite, 5 wt% relative to substrate).
-
Incubation: Stir at
. Maintain pH 7.0 by automatic titration with 1N NaOH (pH-stat mode). The consumption of NaOH correlates directly to the conversion. -
Endpoint: Stop the reaction at 50% conversion (theoretical maximum for resolution). This typically takes 12–24 hours.
-
Separation:
-
Filter off the immobilized enzyme (can be recycled).
-
Extract the mixture with MTBE at pH 7. The unreacted (3R)-Ester remains in the organic layer.
-
Acidify the aqueous phase to pH 2 with HCl.[1]
-
Extract the aqueous phase with EtOAc to isolate the (3S)-Acid .
-
-
Racemization (Recycle): The unwanted (3R)-ester can be racemized using NaOEt/EtOH and recycled back into the resolution step to increase overall throughput.
Enantiomeric Excess (ee): >98% for the acid.[1][3] E-Value (Selectivity Factor): Typically >50 for this substrate.[1]
Visualizing the Workflow
The following diagram illustrates the integrated process flow, from precursor oxidation to chiral resolution.
Figure 1: Integrated process workflow for the synthesis and resolution of (S)-Tetrahydropyran-3-carboxylic acid. Note the recycle loop for the unwanted enantiomer.
Process Safety & Troubleshooting (CQAs)
| Critical Quality Attribute | Potential Failure Mode | Corrective Action |
| Oxidation Exotherm | NaOCl addition too fast causes "runaway" and over-oxidation to ring-opening. | Strict T < 10°C. Use automated dosing pumps linked to temperature probes. |
| Aldehyde Stalling | Reaction stops at aldehyde stage. | Add catalytic KBr (regenerates TEMPO) or check pH (must be >8 for NaOCl stability). |
| Emulsion (Workup) | Phase separation is slow in oxidation step. | Filter through Celite to remove TEMPO precipitates or add brine. |
| Low ee (Resolution) | Hydrolysis goes beyond 50% conversion. | Stop reaction precisely at 45-50% conversion. Use HPLC (Chiralpak AD-H) to monitor. |
References
-
Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. Link
-
BenchChem. (2025).[4] "Application Notes: Catalytic Oxidation of Alcohols with Copper/TEMPO Systems." Link
-
Yadav, J. S., et al. (2008).[5] "Phosphomolybdic acid catalyzed Prins cyclization... to provide tetrahydropyran derivatives."[5] Synthesis. Link
-
ChemicalBook. (2025). "Tetrahydro-2H-pyran-3-carboxylic acid Properties and Suppliers." Link
-
Google Patents. (2018). "CN108546266B - Synthesis method of tetrahydropyran derivatives." Link
-
MDPI. (2024). "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids." Molecules. Link
Sources
- 1. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 2. US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters - Google Patents [patents.google.com]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Separation of 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid Isomers
Topic: Troubleshooting & Method Development for cis/trans Isomer Separation Product: 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid (Intermediate for API Synthesis) Ticket ID: #ISO-PYR-304 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Separating the diastereomers of 3-methoxytetrahydro-2H-pyran-4-carboxylic acid is a critical step in ensuring the stereochemical purity of downstream pharmaceutical intermediates. Unlike enantiomers, these cis and trans isomers possess distinct physical properties (NMR spectra, polarity, solubility) that allow for separation via standard achiral chromatography and crystallization.
This guide addresses the three most common challenges:
-
Identification: Distinguishing isomers via NMR (
-coupling analysis). -
Separation: Protocols for Flash Chromatography and Crystallization.
-
Recycling: Epimerization of the undesired isomer to maximize yield.
Phase 1: Diagnostic & Identification (FAQs)
Q1: How do I definitively distinguish between the cis and trans isomers using 1H NMR?
A: You must analyze the vicinal coupling constant (
The tetrahydropyran ring typically adopts a chair conformation.
-
Trans-Isomer (Thermodynamic): Both the C3-Methoxy and C4-Carboxylic acid groups prefer the equatorial orientation to minimize 1,3-diaxial interactions. Consequently, the protons at C3 and C4 are both axial .
-
Diagnostic Signal: Large coupling constant,
(axial-axial coupling).
-
-
Cis-Isomer (Kinetic): One substituent is equatorial and the other is axial.
-
Diagnostic Signal: Small coupling constant,
(axial-equatorial coupling).
-
Technical Note: Run the NMR in a non-protic solvent like
orto prevent peak broadening of the carboxylic acid proton, which can obscure the region.
Q2: Which isomer is thermodynamically more stable?
A: The trans-isomer (diequatorial) is generally the thermodynamic product. The C4-carboxylic acid strongly prefers the equatorial position to avoid A-strain. The C3-methoxy group also prefers the equatorial position (the anomeric effect is relevant at C2, not C3). Therefore, the trans-diequatorial conformer is the lowest energy state.
-
Implication: If your synthesis yields a high ratio of cis, you can likely convert it to trans via base-mediated equilibration (see Phase 3).
Phase 2: Separation Protocols
Workflow Visualization
The following diagram outlines the decision matrix for choosing the correct separation path based on your current purity and scale.
Figure 1: Decision matrix for selecting between chromatographic and crystallization workflows based on operational scale.
Protocol A: Flash Chromatography (Small Scale / Purification)
Diastereomers have different polarities and can often be separated on standard silica gel without chiral columns.
Troubleshooting Guide:
-
Issue: Poor resolution (
difference < 0.1). -
Solution: The carboxylic acid moiety causes "streaking" on silica, masking separation.
-
Modification: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase. This suppresses ionization of the carboxylic acid, sharpening the peaks.
-
-
Suggested Mobile Phase:
-
Solvent A: Hexanes (or Heptane) + 0.5% AcOH
-
Solvent B: Ethyl Acetate + 0.5% AcOH
-
Gradient: Start 0% B, ramp to 40% B. The trans isomer (less polar) typically elutes first, but this must be confirmed by NMR.
-
Protocol B: Crystallization (Large Scale)
Crystallization is the preferred method for process scale-up due to lower cost.
Solvent Screening Table:
| Solvent System | Polarity | Outcome Expectation |
|---|---|---|
| Ethyl Acetate / Heptane | Medium | High Probability. Dissolve in hot EtOAc, add Heptane until turbid, cool slowly. |
| Isopropyl Acetate (IPAc) | Medium | Excellent for carboxylic acids; higher boiling point allows better dissolution. |
| Toluene | Low | Good for isolating the trans isomer if it is significantly less soluble. |
| MTBE | Medium-Low | Often used to crash out the major isomer from a concentrated solution. |
Step-by-Step Optimization:
-
Dissolve 100 mg of crude mixture in minimal hot solvent (try EtOAc first).
-
Allow to cool to Room Temp (RT). If no crystals, cool to 4°C.
-
If oiling out occurs (common with ethers), re-heat and add a "seed" crystal if available, or scratch the glass surface.
-
Analyze the precipitate by NMR. If the ratio improves (e.g., from 50:50 to 80:20), recrystallize the solid to reach >98% de.
Phase 3: Epimerization (Recycling the "Wrong" Isomer)
If you isolate the unwanted cis-isomer (or a mixture enriched in it), do not discard it. You can convert it into the thermodynamic trans-isomer.
Mechanism of Action
The C4 proton is alpha to a carbonyl (carboxylic acid), making it acidic (
Figure 2: Base-mediated equilibration mechanism converting the kinetic cis-isomer to the thermodynamic trans-isomer.
Standard Operating Procedure (Epimerization)
-
Esterification (Optional but Recommended): It is often easier to epimerize the methyl ester than the free acid.
-
Step 1: Treat acid with
(cat.) Methyl Ester. -
Step 2: Add NaOMe (0.5 eq) in dry MeOH. Reflux for 4–12 hours.
-
Step 3: Cool and analyze ratio. Expect ~9:1 trans:cis ratio.
-
Step 4: Hydrolyze back to acid (LiOH/THF/Water).
-
-
Direct Acid Epimerization:
-
Use a strong base (2 equivalents) to form the dianion.
-
Reagents: KOtBu (2.2 eq) in THF or LDA at -78°C allowed to warm to RT.
-
Note: This is harsher and less scalable than the ester route.
-
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 6-membered heterocycles and anomeric effects).
-
BenchChem Technical Support. (2025). Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. Retrieved from (Analogous separation protocols for pyran-carboxylic acids).
-
Tori, M., et al. (2015).[1] Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1509-1518.[1] Link (Thermodynamic stability principles of fused ring systems applicable to substituted rings).
-
Organic Chemistry Portal. (2023). Synthesis of 3,4-dihydro-2H-pyrans. Link (General synthetic routes and stability data for substituted pyrans).
Sources
Improving yield of 3-methoxytetrahydropyran-4-carboxylic acid synthesis
Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 3-methoxytetrahydropyran-4-carboxylic acid .
Tetrahydropyran-4-carboxylic acid and its functionalized derivatives are highly versatile building blocks, frequently utilized in the development of novel pharmaceuticals and bioactive macrocycles[1]. However, synthesizing the 3-methoxy derivative presents unique challenges, primarily due to the sensitivity of
This guide provides a field-proven, three-step synthetic workflow, self-validating protocols, and a detailed Q&A troubleshooting section to ensure high-yield recovery and stereochemical control.
Part 1: Synthetic Workflow & Mechanistic Overview
The most reliable route to 3-methoxytetrahydropyran-4-carboxylic acid begins with the commercially available
Synthetic workflow for 3-methoxytetrahydropyran-4-carboxylic acid.
Part 2: Step-by-Step Methodologies & Self-Validation
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoints confirm success.
Step 1: Ketone Reduction
Objective: Reduce the C3 ketone to a hydroxyl group without cleaving the pyran ring or reducing the C4 ester.
-
Dissolve methyl 3-oxotetrahydropyran-4-carboxylate (1.0 eq) in anhydrous Methanol (0.2 M) under an inert
atmosphere. -
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress the retro-Dieckmann condensation, a common side reaction for cyclic
-keto esters. -
Add Sodium Borohydride (
, 1.2 eq) portion-wise over 15 minutes. -
Stir for 2 hours, allowing the reaction to slowly warm to 0 °C. Quench carefully with saturated aqueous
. -
Extract with Ethyl Acetate (3x), dry over
, and concentrate.
-
Self-Validation Checkpoint: Perform IR spectroscopy. The complete disappearance of the ketone C=O stretch at ~1715
and the appearance of a broad O-H stretch at ~3400 confirms successful reduction.
Step 2: O-Methylation (Etherification)
Objective: Selectively methylate the C3 hydroxyl group.
-
Dissolve methyl 3-hydroxytetrahydropyran-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add freshly activated Silver(I) Oxide (
, 1.5 eq) and Methyl Iodide (MeI, 3.0 eq). Note: While and dimethyl sulfate are standard for robust tetrahydropyran carboxylates[3], -hydroxy esters require milder, non-nucleophilic conditions to prevent elimination. -
Wrap the flask in aluminum foil to exclude light and stir at 25 °C for 24 hours.
-
Filter the suspension through a pad of Celite to remove silver salts, wash with DCM, and concentrate the filtrate.
-
Self-Validation Checkpoint: Analyze via
NMR ( ). You must observe a new sharp singlet at ~3.35 ppm integrating to 3H (the new methoxy group). If you observe vinylic protons between 5.5–6.5 ppm, -elimination has occurred.
Step 3: Ester Saponification
Objective: Hydrolyze the methyl ester to the target carboxylic acid.
-
Dissolve methyl 3-methoxytetrahydropyran-4-carboxylate in a 3:1:1 mixture of THF/MeOH/
. -
Add Lithium Hydroxide monohydrate (LiOH·
, 2.0 eq) at 0 °C. Stir for 4 hours at room temperature. -
Evaporate the organic solvents under reduced pressure.
-
Cool the remaining aqueous layer to 0 °C, saturate completely with solid NaCl, and carefully acidify to pH 2.0 using 1M HCl.
-
Extract extensively (5-7 times) with a 10% Isopropanol in DCM mixture. Dry and concentrate to yield the final product.
-
Self-Validation Checkpoint: Monitor by LC-MS. The target acid will show an
peak at m/z 159.1 in negative ion mode. The disappearance of the methyl ester singlet (~3.70 ppm) in NMR confirms complete saponification.
Part 3: Troubleshooting Guides & FAQs
Q: Why is the yield of my ketone reduction (Step 1) lower than expected, and how do I control the cis/trans diastereoselectivity?
A:
Q: During the O-methylation step (Step 2), I am observing significant ester hydrolysis and
Q: The final saponification (Step 3) shows 100% conversion on LC-MS, but my isolated yield of the carboxylic acid is under 30%. Where is my product? A: Your product is trapped in the aqueous waste. 3-methoxytetrahydropyran-4-carboxylic acid is a low-molecular-weight, highly polar molecule with excellent hydrogen-bonding capabilities. When you acidify the aqueous layer, the molecule remains highly water-soluble. Solution: You must alter the partition coefficient. Saturating the aqueous layer with NaCl ("salting out") decreases the solubility of the organic compound in the water phase. Furthermore, standard extraction solvents like pure Ethyl Acetate or DCM are insufficient. Using a 10% Isopropanol/DCM mixture disrupts the hydrogen bonding network in the aqueous phase, drastically improving organic recovery.
Part 4: Quantitative Data Summaries
To illustrate the critical nature of base selection during the Step 2 O-Methylation, below is a summary of optimization data demonstrating the causality of base strength on product yield versus
| Base System | Solvent | Temp (°C) | Yield (%) | Primary Byproduct Observed |
| NaH (1.2 eq) | THF | 25 | 45 | |
| DMF | 60 | 30 | Ester hydrolysis & Elimination | |
| DCM | 25 | 88 | Trace unreacted starting material | |
| Proton Sponge | DCM | 25 | 92 | None (Optimal condition) |
References
- BenchChem Technical Support Team. "Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available Data." Benchchem.
- ChemicalBook. "Methyl tetrahydropyran-4-carboxylate synthesis." ChemicalBook.
- MDPI. "Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters." MDPI.
- ResearchGate. "Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast." ResearchGate.
Sources
Purification methods for polar heterocyclic carboxylic acids
Welcome to the Technical Support Center for Complex Separations . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique challenges associated with purifying polar heterocyclic carboxylic acids.
These compounds often defy standard reverse-phase chromatography due to their high water solubility, zwitterionic potential (if basic nitrogens are present in the heterocycle), and propensity to streak on normal-phase silica. This center provides mechanistic troubleshooting, self-validating protocols, and data-driven frameworks to isolate your target compounds successfully.
Diagnostic Purification Workflow
Before selecting a protocol, use the following diagnostic logic to determine the appropriate chromatographic mode based on the physicochemical traits of your target molecule.
Diagnostic decision tree for selecting the optimal purification strategy based on compound traits.
Module 1: Mixed-Mode Solid Phase Extraction (SPE)
Q: Why is my zwitterionic heterocycle eluting prematurely in the wash step on a Mixed-Mode Anion Exchange (MAX) cartridge? Causality & Solution: Mixed-mode strong anion exchangers (MAX) rely on a that is permanently positively charged to trap negatively charged carboxylates. If your heterocycle contains a basic nitrogen (e.g., pyridine, imidazole), the molecule acts as a zwitterion. If your loading or wash buffer pH is near the molecule's isoelectric point (pI), its net charge becomes zero, neutralizing the electrostatic interaction required for retention. To fix this, you must adjust the sample and wash buffers to a pH of 7–9 to ensure the basic nitrogen is neutral and the carboxylic acid is fully ionized (COO-)[1].
Self-Validating Protocol: Mixed-Mode Anion Exchange (MAX)
This protocol utilizes dual retention mechanisms (hydrophobic and electrostatic) to allow for rigorous washing without analyte loss.
-
Sample Pre-treatment: Dilute your sample in 10–25 mM ammonium acetate buffer adjusted to pH 8.0[1].
-
Conditioning: Pass 2 column volumes (CV) of 100% Methanol through the cartridge to wet the hydrophobic regions, followed by 2 CV of MS-grade water.
-
Equilibration: Pass 2 CV of 10–25 mM ammonium acetate (pH 8.0).
-
Validation Check: Measure the pH of the column drops. If it does not read exactly 8.0, repeat this step until the sorbent is fully buffered.
-
-
Loading: Load the sample at a strictly controlled rate of 1–2 drops per second to allow time for ionic bonding[1].
-
Aqueous Wash: Pass 2 CV of 10–25 mM ammonium acetate (pH 8.0) to remove polar neutral and basic interferences.
-
Organic Wash: Pass 2 CV of 100% Methanol.
-
Validation Check: Collect this fraction and spot it on a TLC plate or run a quick LC-MS. Your target compound must not be present here; it should remain immobilized by the strong electrostatic bonds.
-
-
Elution: Pass 2 CV of 2% Formic Acid in Methanol. The low pH protonates the carboxylic acid (COOH), neutralizing its charge and breaking the ionic bond, while the methanol disrupts hydrophobic retention.
Module 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q: Why am I getting split peaks, severe tailing, or poor retention on my HILIC column when analyzing highly polar carboxylic acids? Causality & Solution: In HILIC, retention is driven by the analyte partitioning into a water-rich layer immobilized on the polar stationary phase[2]. If your sample is dissolved in water, the injection volume locally destroys this delicate aqueous layer, causing immediate or split elution. Furthermore, free carboxylic acid moieties strongly chelate with trace metals in the stainless steel hardware of the LC system, causing severe peak tailing. You must dilute your sample in high organic solvent and 2[2].
Quantitative Data: HILIC System Optimization
Table 1: Critical quantitative parameters for stabilizing HILIC separations of carboxylic acids.
| Parameter | Recommended Value / Range | Causality / Impact |
| Initial Organic Content | 80% – 90% Acetonitrile | Required to establish and maintain the water-rich partitioning layer on the stationary phase[2]. |
| Acid Flush Concentration | 50 mM Pyrophosphoric Acid | Phosphonates the system hardware, preventing metal-chelation peak tailing of carboxylic acids[2]. |
| Acid Flush Duration | 12 – 18 hours (at 0.1 mL/min) | Ensures complete passivation of metal surfaces for optimal peak symmetry[2]. |
| Column Temp (Neutral pH) | Up to 80 °C (at pH 7.0) | Exceeding thermal limits degrades the hydrophilic stationary phase[2]. |
Module 3: Ion-Pairing Reversed-Phase HPLC (IP-RPLC)
Q: Standard C18 columns fail to retain my compound, and HILIC isn't an option. How do I choose the right ion-pairing agent, and how do I remove it post-purification? Causality & Solution: 3 modifies the polarity of charged analytes by introducing a counter-ion into the mobile phase, forming a neutral, hydrophobic complex that retains well on non-polar C18 phases[3]. For zwitterionic heterocycles, volatile perfluorinated carboxylic acids—such as Heptafluorobutyric acid (HFBA)—are superior to standard Trifluoroacetic acid (TFA). HFBA's longer alkyl chain provides significantly greater hydrophobic retention and improves peak symmetry[4]. Because HFBA is volatile, it can be removed entirely via lyophilization.
Self-Validating Protocol: IP-RPLC Method Development
-
Mobile Phase Preparation:
-
Mobile Phase A: MS-grade Water + 7.5 mM HFBA (pH ~3.5).
-
Mobile Phase B: MS-grade Acetonitrile + 7.5 mM HFBA.
-
Validation Check: The concentration of the ion-pairing reagent must be identical in both phases to prevent baseline drift and maintain constant stationary phase saturation during the gradient[4].
-
-
Column Equilibration: Flush a dedicated C18 column with 10 CV of 5% Mobile Phase B.
-
Validation Check: Monitor the UV baseline. Fluorinated carboxylic acids require much longer equilibration times than standard modifiers to fully coat the stationary phase[4]. Do not inject until the baseline is perfectly flat.
-
-
Gradient Elution: Run a shallow gradient (e.g., 5% to 50% B over 20 minutes). The hydrophobic tail of HFBA interacts with the C18 phase, while its anionic head pairs with the basic nitrogen of the heterocycle, masking its polarity and increasing retention[5].
-
Agent Removal: Collect the target fractions and freeze them at -80 °C. Lyophilize under high vacuum (< 0.1 mBar). The volatile HFBA will sublime alongside the water and acetonitrile, leaving behind the purified carboxylic acid salt.
References
- Lajin, B., et al. "Fluorinated carboxylic acids as 'ion repelling agents' in reversed-phase chromatography." National Institutes of Health (NIH).
- LCGC International. "Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I." Chromatographyonline.com.
- Sigma-Aldrich. "Overview of SPE Technology/Method Development & New Trends in Sample Preparation." Sigmaaldrich.com.
- Waters Corporation. "Solid-Phase Extraction (SPE) Method Development." Waters.com.
- Technology Networks. "Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications." Technologynetworks.com.
- Agilent Technologies. "Mastering HILIC-Z Separation for Polar Analytes." Agilent.com.
Sources
Technical Support Center: Chiral Resolution of 3-Methoxytetrahydropyran-4-carboxylic Acid
Ticket ID: RES-3MTHP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Subject: Troubleshooting Enantiomeric Resolution of 3-methoxytetrahydropyran-4-carboxylic acid
Diagnostic & Strategic Assessment
The Stereochemical Challenge
Before attempting resolution, you must characterize your starting material. 3-methoxytetrahydropyran-4-carboxylic acid contains two chiral centers (C3 and C4).
-
Diastereomers: The molecule exists as cis (3R,4S / 3S,4R) and trans (3R,4R / 3S,4S) diastereomers.
-
Enantiomers: Each diastereomer exists as a pair of enantiomers.
Critical Warning: Most synthesis routes (e.g., decarboxylation of malonate derivatives) yield a mixture of diastereomers. You cannot efficiently resolve enantiomers if you have a mixture of diastereomers.
Resolution Strategy Workflow
Use the following logic flow to determine your experimental path.
Figure 1: Strategic decision tree for isolating specific stereoisomers of substituted tetrahydropyrans.
Method A: Chiral HPLC/SFC (Direct Separation)
Best for: Rapid analysis, determination of e.e., and purification of <10g material. Core Issue: The carboxylic acid moiety causes peak tailing and non-specific binding on chiral stationary phases (CSPs).
Protocol: Acidic Mobile Phase Screening
Standard neutral conditions will fail. You must suppress the ionization of the carboxylic acid.
Recommended Column Hierarchy:
-
Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)) - Highest probability of success for polar ethers.
-
Chiralpak IA (Immobilized Amylose tris-(3,5-dimethylphenylcarbamate))
-
Chiralpak IG (Immobilized Amylose tris-(3-chloro-5-methylphenylcarbamate))
Experimental Conditions Table:
| Parameter | Standard Phase (Normal) | Polar Organic Mode | SFC (Supercritical Fluid) |
| Mobile Phase A | n-Hexane | Acetonitrile or Methanol | CO2 |
| Mobile Phase B | Ethanol or IPA | None | Methanol or IPA |
| Additive (CRITICAL) | 0.1% TFA (Trifluoroacetic acid) | 0.1% TFA + 0.1% DEA | 0.1% TFA |
| Typical Ratio | 80:20 to 50:50 | 100% | 5-30% Modifier Gradient |
| Detection | UV 210 nm (Weak chromophore) | UV 210 nm | UV 210 nm or MS |
Troubleshooting FAQ: HPLC
Q: My peaks are extremely broad/tailing.
-
Cause: Dimerization of the carboxylic acid or interaction with residual silanols.
-
Fix: Ensure TFA is fresh. Increase column temperature to 35-40°C to improve mass transfer. If using Normal Phase, switch to Polar Organic Mode (100% Acetonitrile + 0.1% TFA) on Chiralpak IC.
Q: I cannot see the peaks (Low UV signal).
-
Cause: The tetrahydropyran ring and methoxy group have negligible UV absorbance above 220nm.
-
Fix:
-
Use a Refractive Index (RI) detector (Isocratic only).
-
Use ELSD (Evaporative Light Scattering Detector).
-
Derivatization: Convert the acid to a benzyl ester or p-nitrobenzyl ester solely for analytical separation, then hydrolyze.
-
Method B: Classical Resolution (Diastereomeric Crystallization)
Best for: Large scale (>50g), low cost. Core Issue: Finding a "Resolving Agent" that forms a crystalline salt with sufficient solubility difference.
Protocol: Resolving Agent Screening
For carboxylic acids, chiral amines are the standard.[1]
Primary Candidates:
-
(R)-(+)-1-Phenylethylamine (and its (S)-enantiomer)
-
(S)-(-)-α-Methylbenzylamine
-
Quinine (Naturally occurring, often effective for bulky acids)
Step-by-Step Procedure:
-
Stoichiometry: Dissolve 10 mmol of racemic acid in minimal hot solvent (Ethanol or Ethyl Acetate).
-
Addition: Add 5 mmol (0.5 eq) of the chiral base. This "Method of Half-Quantities" forces the less soluble diastereomeric salt to precipitate.
-
Crystallization: Allow to cool slowly to room temperature, then 4°C.
-
Harvest: Filter the crystals.
-
Liberation: Suspend crystals in dilute HCl and extract with Ethyl Acetate to recover the enriched acid. Check e.e. by HPLC.[2][3][4][5][6]
-
Recrystallization: If e.e. is <95%, recrystallize the salt from hot Ethanol.
Troubleshooting FAQ: Crystallization
Q: I am getting an oil, not crystals.
-
Cause: Solvent is too polar or impurities are present.
-
Fix:
-
Switch solvent: Try MTBE (Methyl tert-butyl ether) or Acetone .
-
Scratch the glass or add a seed crystal if available.
-
Dry the oil and try a solvent mixture: EtOAc/Hexane (1:1).
-
Q: The yield is very low (<10%).
-
Cause: The salt is too soluble in the chosen solvent.
-
Fix: Reduce solvent volume or switch to a less polar solvent (e.g., from Ethanol to IPA/Hexane).
Method C: Chiral Auxiliary (The "Menthol" Route)
Best for: Difficult separations where HPLC and Salts fail. This is a chemical modification strategy. Reference Grounding: This approach is validated for similar tetrahydropyran analogs (e.g., MC-27 precursors) [3].
Mechanism
React the racemic acid with a pure chiral alcohol (e.g., (-)-L-Menthol ) to form two diastereomeric esters.[7]
Workflow
-
Coupling: React Acid + (-)-Menthol using DCC/DMAP or EDC in DCM.
-
Separation: The resulting diastereomers have different physical properties (polarity).[1][8] Separate them using standard silica flash chromatography (cheap, no chiral column needed).
-
Hydrolysis: Treat the isolated ester with LiOH/THF/Water to cleave the menthol and recover the pure enantiomeric acid.
Figure 2: Resolution via covalent derivatization with chiral auxiliary.
References
-
Chiralpak Application Data. Separation of Acidic Compounds on Immobilized Polysaccharide Columns. YMC Co., Ltd. Technical Note. Link
-
Srinivas, N. et al. (2023).[1][4][9] Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.[10][11] US Patent Application 2008/0306287. Link
-
Beilstein J. Org. Chem. (2021).[6][7][9][12] Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (Validates menthol route for tetrahydropyran acids). Link
-
TCI Chemicals. Chiral Resolution Agents for Carboxylic Acids. Technical Guide. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ymc.co.jp [ymc.co.jp]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. kiko-tech.co.jp [kiko-tech.co.jp]
- 7. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 8. advanceseng.com [advanceseng.com]
- 9. mdpi.com [mdpi.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 12. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Technical Support Center: 3-Methoxy Group Stability & Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of aromatic ether linkages—specifically the 3-methoxy (meta-methoxy) group—during complex synthetic sequences. This guide synthesizes mechanistic theory with field-proven laboratory protocols to help you troubleshoot, optimize, and validate your acidic hydrolysis and deprotection workflows.
Core Causality: The Chemical Physics of the 3-Methoxy Group
Before troubleshooting, it is critical to understand why the 3-methoxy group behaves the way it does. The stability of an aromatic 3-methoxy group under standard acidic hydrolysis conditions is dictated by the fundamental difference between its two carbon-oxygen bonds:
-
The C(sp2)–O Bond (Aryl-Oxygen): This bond possesses significant partial double-bond character due to the resonance delocalization of the oxygen's lone electron pairs into the aromatic
-system. It is exceptionally strong and virtually inert to nucleophilic attack. -
The C(sp3)–O Bond (Methyl-Oxygen): While this is a standard single bond, breaking it under acidic conditions requires an
mechanism.
When exposed to aqueous acid, the ether oxygen becomes reversibly protonated. However, for cleavage (demethylation) to occur, a nucleophile must attack the sterically accessible methyl carbon. Standard acidic hydrolysis conditions (like TFA or aqueous HCl) utilize acids with non-nucleophilic conjugate bases (e.g., trifluoroacetate, chloride heavily solvated in water). These weak nucleophiles cannot overcome the activation energy required for an
Frequently Asked Questions (FAQs)
Q: I am using 95% Trifluoroacetic Acid (TFA) to deprotect a Boc-amine on my molecule. Will my 3-methoxy group survive? A: Yes, it is completely stable. TFA provides strong Brønsted acidity but a very weak nucleophile. However, because the 3-methoxy group is strongly electron-donating, your aromatic ring is highly susceptible to electrophilic aromatic substitution. You must use a carbocation scavenger (like TIPS) to prevent the cleaved tert-butyl cation from alkylating your aromatic ring.
Q: I am refluxing my compound in 6 M HCl to hydrolyze an aliphatic amide. Is the 3-methoxy group at risk of cleavage? A: No. While 6 M HCl at 80 °C is a harsh aqueous condition, the chloride ion is heavily hydrated and acts as a poor nucleophile in this environment. The 3-methoxy group will survive standard amide or ester hydrolysis protocols.
Q: Under what conditions will the 3-methoxy group cleave?
A: Intentional cleavage requires a combination of high acidity (to activate the oxygen) and a highly polarizable, strong nucleophile. This is typically achieved using 48% aqueous HBr at elevated temperatures (>115 °C)[2], or by using strong Lewis acids like Boron Tribromide (BBr
Visualizing Reaction Pathways
The diagram below illustrates the divergent mechanistic pathways of a 3-methoxyarene when exposed to standard hydrolysis versus harsh demethylation conditions.
Caption: Divergent pathways of 3-methoxyarene under mild hydrolysis vs. harsh demethylation.
Quantitative Stability Profile
To assist in your experimental design, the following table summarizes the stability of the 3-methoxy group across various acidic environments.
| Acidic Reagent | Concentration | Temp (°C) | Time (h) | Nucleophile Strength | 3-Methoxy Stability |
| TFA | 95% (aq) | 25 | 24 | Very Weak | >99% (Stable) |
| HCl | 6 M (aq) | 80 | 12 | Weak (Solvated) | >99% (Stable) |
| HBr | 48% (aq) | 115 | 19 | Strong ( | Cleaved (<5% remains) |
| BBr | 1.0 M in DCM | -20 to 25 | 2.5 | Very Strong ( | Cleaved (<1% remains) |
Self-Validating Experimental Protocols
Protocol A: Safe Acidic Hydrolysis (Boc Deprotection) Preserving the 3-Methoxy Group
Causality: This protocol utilizes Triisopropylsilane (TIPS) as a carbocation scavenger. Because the 3-methoxy group donates electron density into the aromatic ring, the ring is highly nucleophilic. TIPS intercepts the tert-butyl cation generated during Boc cleavage, preventing unwanted Friedel-Crafts alkylation of your substrate.
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected 3-methoxyarene (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).
-
Scavenger Addition: Add Triisopropylsilane (TIPS, 2.5 mmol, 2.5 eq). Stir for 5 minutes.
-
Acidification: Slowly add Trifluoroacetic Acid (TFA, 5.0 mL) dropwise at 0 °C.
-
Reaction: Remove the ice bath and stir at 25 °C for 2 hours.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.
-
Self-Validation: Analyze the crude product via LC-MS. You should observe a mass shift of -100 Da (successful loss of the Boc group). The absence of a -114 Da peak confirms the 3-methoxy group (-14 Da for methyl) remained strictly intact.
Caption: Self-validating workflow for Boc-deprotection preserving the 3-methoxy group.
Protocol B: Intentional Demethylation using BBr (For Troubleshooting Reference)
Causality: If you want to cleave the 3-methoxy group, BBr
Step-by-Step Methodology:
-
Preparation: Dissolve the 3-methoxyarene (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere and cool to -78 °C.
-
Reagent Addition: Dropwise add a 1.0 M solution of BBr
in DCM (3.0 mmol, 3.0 eq). -
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2.5 hours.
-
Quench: Carefully cool back to 0 °C and quench dropwise with Methanol (5 mL), followed by Water (10 mL) to hydrolyze the intermediate borate ester.
-
Self-Validation: LC-MS analysis of the organic layer will show a mass shift of -14 Da (loss of
, gain of ), confirming complete conversion to the phenol.
Troubleshooting Unexpected Cleavage
If you observe unexpected demethylation during a standard acidic hydrolysis step (e.g., Protocol A), investigate the following root causes:
-
Halide Impurities: If your starting material contains residual bromide or iodide salts from a previous cross-coupling or substitution step, heating the mixture in strong aqueous acid can generate HBr or HI in situ. These act as strong nucleophiles and will slowly cleave the methoxy group. Ensure your intermediates are thoroughly desalted.
-
Prolonged Extreme Heat: Refluxing in concentrated HCl for extended periods (>24 hours) can cause trace demethylation due to the sheer thermodynamic force applied over time. If prolonged hydrolysis is required, consider switching to basic conditions (e.g., LiOH in THF/Water) which are completely orthogonal and will never cleave an aromatic ether.
References
-
Title: A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments Source: American Chemical Society URL: [Link][1]
-
Title: Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals Source: Green Chemistry (RSC Publishing) URL: [Link][2]
-
Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: European Journal of Organic Chemistry / PMC URL: [Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities from tetrahydropyran carboxylic acid crude reaction
Welcome to the Technical Support Center for Tetrahydropyran Carboxylic Acid Synthesis & Purification . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve common impurity issues encountered during the synthesis of tetrahydropyran-4-carboxylic acid (THP-carboxylic acid) and its derivatives.
Rather than relying on trial and error, this guide emphasizes causality-driven purification . By understanding the physicochemical properties of your target molecule, you can deploy self-validating protocols that ensure high purity and yield.
Diagnostic Purification Workflow
Before selecting a protocol, identify the nature of your impurities. The flowchart below maps common crude reaction issues to their respective purification strategies.
Diagnostic workflow for identifying and removing specific impurities from THP-carboxylic acid.
Physicochemical Data & Causality
To purify THP-carboxylic acid effectively, we must exploit its ionizable functional group. The target molecule has a predicted pKa of approximately 4.43 [1]. This specific pKa is the engine driving our primary purification method: Acid-Base Extraction .
By manipulating the pH of the aqueous phase, we control the ionization state of the carboxylic acid. At a pH two units above the pKa (pH > 6.5), the molecule exists almost entirely as a highly water-soluble sodium carboxylate salt. At a pH two units below the pKa (pH < 2.5), it is fully protonated, rendering it lipophilic and soluble in organic solvents.
Quantitative Property Summary
| Property | Value | Implication for Purification Strategy |
|---|---|---|
| pKa | ~4.43 | Dictates the pH thresholds for extraction: pH > 6.5 (deprotonated) and pH < 2.5 (protonated). |
| Physical State | Solid (White/Off-white) | Amenable to final polishing via recrystallization. |
| Aqueous Solubility (pH 8) | High | Forms a sodium salt; allows neutral organic impurities to be washed away in the organic phase. |
| Aqueous Solubility (pH 2) | Low | The free acid will precipitate out of water or partition heavily into organic solvents like EtOAc or DCM [2]. |
Step-by-Step Methodologies
Protocol A: pH-Driven Acid-Base Extraction (Removal of Neutral Organics)
This protocol is a self-validating system. If your product successfully partitions into the aqueous phase at pH 8 and crashes out/extracts at pH 2, you have mechanistically confirmed the presence of the intact carboxylic acid functional group.
-
Initial Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Alkaline Extraction (Deprotonation): Add an equal volume of 0.5 M Sodium Bicarbonate (NaHCO₃) to achieve an aqueous pH of ~8.5. Shake vigorously in a separatory funnel and allow the phases to separate.
-
Phase Separation: The THP-carboxylic acid is now in the aqueous layer as a sodium salt. The unreacted starting materials (e.g., (tetrahydro-2H-pyran-4-yl)methanol) remain in the organic layer[3]. Discard the organic layer (or save it for TLC analysis to confirm impurity removal).
-
Acidification (Protonation): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 1M HCl dropwise until the pH reaches 2.0. The solution will turn cloudy as the free THP-carboxylic acid precipitates.
-
Recovery: Extract the cloudy aqueous layer 3 times with fresh Ethyl Acetate.
-
Drying & Concentration: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure acid [2].
Protocol B: Decolorization & Recrystallization (Removal of Polymers & Metals)
Harsh hydrolysis conditions (e.g., high-temperature reflux of nitriles) often generate dark, polymeric byproducts that co-extract with the product.
-
Dissolution: Dissolve the crude THP-carboxylic acid in a minimum volume of hot solvent (a mixture of Ethyl Acetate and Hexanes works well).
-
Charcoal Treatment: Add activated charcoal (Darco) at 10% w/w relative to your crude mass. Boil gently for 5–10 minutes. The porous carbon matrix traps large polymeric impurities and residual transition metals.
-
Hot Filtration: Filter the hot suspension through a pad of Celite to remove the charcoal. Crucial: Pre-warm the funnel to prevent premature crystallization of the product in the filter stem.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath. Collect the resulting white crystals via vacuum filtration.
Frequently Asked Questions (FAQs)
Q: I am seeing a persistent impurity with a similar
Q: Can I just use silica gel column chromatography to purify THP-carboxylic acid? A: While possible, it is highly discouraged for scale-up. Carboxylic acids hydrogen-bond strongly to the silanol groups on standard silica gel, causing severe streaking and poor recovery. If you must run a column, you are required to dope your eluent (e.g., Hexanes/EtOAc) with 1% to 2% glacial acetic acid to suppress ionization and improve peak shape [2]. However, Acid-Base extraction is vastly superior in both cost and efficiency.
Q: My product didn't precipitate or extract when I added HCl to the aqueous layer. What went wrong? A: Two possibilities exist. First, check your pH with a calibrated meter; if the pH is above 3.5, the molecule is still partially ionized and water-soluble. Add more HCl. Second, ensure you didn't over-dilute the aqueous layer during the initial NaHCO₃ extraction. THP-carboxylic acid has slight solubility in water even at low pH; if the aqueous volume is too large, the product will remain dissolved. Saturate the aqueous layer with NaCl (salting out) before extracting with EtOAc.
References
-
The Journal of Organic Chemistry (ACS Publications). Photoredox Alkenylation of Carboxylic Acids and Peptides: Synthesis of Covalent Enzyme Inhibitors. (2018). This paper details the standard extraction and chromatographic purification parameters for THP-4-carboxylic acid derivatives using NaHCO3/HCl pH swings. URL:[Link]
Solvent selection for recrystallization of methoxy-substituted pyran acids
Technical Support Center: Recrystallization of Methoxy-Substituted Pyran Acids
Case ID: REC-PYR-004 Subject: Solvent Selection & Troubleshooting for Methoxy-Pyran-2-one Carboxylic Acids Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Recrystallizing methoxy-substituted pyran acids (e.g., derivatives of 4-methoxy-2-oxo-2H-pyran-6-carboxylic acid) presents a unique dual-challenge:
-
Solubility Conflict: The molecule contains a highly polar, H-bond donating carboxylic acid moiety and a lipophilic, aromatic-like pyran core with a methoxy substituent.
-
Thermal Instability: Pyran-2-one carboxylic acids are prone to thermal decarboxylation at elevated temperatures, narrowing the safe operational window.
This guide provides a logic-driven approach to solvent selection, specifically addressing the common phenomenon of "oiling out" (Liquid-Liquid Phase Separation).
Module 1: Solvent System Selection Strategy
The Physicochemical Logic: Methoxy-substituted pyran acids act as "amphiphilic" small molecules.
-
The Acid Group (
): Demands protic solvents (Alcohols) or high-dielectric aprotic solvents (Acetonitrile). -
The Methoxy-Pyran Core: Resists dissolution in cold water; highly soluble in chlorinated solvents (DCM) and esters (Ethyl Acetate).
Recommended Solvent Systems: Do not rely on single solvents. A binary solvent system allows you to fine-tune the polarity to the exact "cloud point" of your specific derivative.
| System Type | Solvent Pair (Solvent / Anti-solvent) | Primary Utility | Operational Risk |
| Protic Gradient | Methanol / Water | High Purity. Best for removing non-polar impurities. | Oiling Out. Water significantly raises surface tension, promoting oiling. |
| Lipophilic Gradient | Ethyl Acetate / n-Heptane | High Yield. Excellent for methoxy-heavy derivatives. | Evaporation. Heptane has a higher BP than EtOAc; careful drying required. |
| Aprotic Polar | Acetonitrile / Toluene | Stability. Avoids alcoholysis (esterification) of the acid group. | Toxicity. Requires fume hood; toluene is difficult to remove completely. |
Critical Note: Avoid Ethanol if your acid is sensitive to Fischer Esterification, although this is slow without a catalyst. Avoid DMSO/DMF entirely; their high boiling points (
C) require excessive heat to remove, triggering decarboxylation [1].
Module 2: Troubleshooting "Oiling Out"
The Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary intersects with the Metastable Zone of your crystallization phase diagram. Essentially, the compound separates as a solute-rich liquid droplet before it can organize into a crystal lattice.[1] This is exacerbated by the methoxy group, which lowers the melting point of the solvated species [2].
Workflow: The "Cloud Point" Seeding Protocol
Use this protocol if your product turns into a goo/oil upon cooling.
Figure 1: Optimized workflow to prevent Liquid-Liquid Phase Separation (Oiling Out) by seeding in the metastable zone.
Corrective Actions for Oiled Products:
-
Re-heat: Dissolve the oil back into the solution by heating.[2]
-
Add "Good" Solvent: Add 10-20% more of the dissolving solvent (e.g., Methanol). This shifts the composition away from the LLPS boundary.
-
Trituration: If the oil hardens but doesn't crystallize, decant the mother liquor, add fresh cold anti-solvent (e.g., Hexane or Water), and sonicate. This can mechanically induce lattice formation.
Module 3: Thermal Stability & Decarboxylation
Pyran-2-one-6-carboxylic acids are chemically related to chelidonic acid derivatives. They possess a driving force to lose
Operational Limits:
-
Temperature Ceiling: Do not exceed 80°C for prolonged periods.
-
Vacuum Drying: Always dry crystals under vacuum at lower temperatures (
C) rather than using an oven at ambient pressure.
Diagram: Thermal Risk Pathway
Figure 2: Thermal decarboxylation pathway. Methoxy substituents can stabilize the transition state, lowering the activation energy for
Module 4: Frequently Asked Questions (FAQ)
Q: My compound dissolves in hot Ethyl Acetate but precipitates as a gum immediately upon cooling. Why? A: This is "crashing out" due to a cooling rate that is too fast. The supersaturation spikes too quickly.
-
Fix: Insulate your flask with a towel or place it in a warm water bath and turn the heat off, allowing the bath and flask to cool together overnight.
Q: Can I use Acid-Base extraction instead of recrystallization? A: Yes, and it is often superior as a first step.
-
Dissolve crude in EtOAc.
-
Extract with saturated
(The acid moves to the water layer; non-acidic impurities stay in organic). -
Separate layers.
-
Acidify the aqueous layer with HCl to pH 2.
-
The solid that precipitates is often pure enough to require only a minimal recrystallization "polish" [4].
Q: The literature suggests Ethanol, but I am getting low yields. A: Ethanol is a good solvent, but pyran acids often have high solubility in it even at room temperature.
-
Fix: Switch to Isopropanol (IPA) . It has a lower dielectric constant than ethanol, reducing the solubility of the polar acid slightly, which often improves recovery yield upon cooling.
References
-
BenchChem Technical Support. (2025).[2] Purification of Crude 4'-Methoxychalcone and Pyran Derivatives by Recrystallization. Retrieved from BenchChem Support.
- Mettler Toledo. (2025). Oiling Out in Crystallization: Mechanisms and Solutions.
-
Organic Chemistry Portal. (2024). Thermal Decarboxylation of Carboxylic Acids. Retrieved from organic-chemistry.org.
-
Sigma-Aldrich. (2024). Product Specification: 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid.[3] Retrieved from sigmaaldrich.com.
-
MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules.[2][4][5][6][7][8][9] Retrieved from mdpi.com.
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | 108298-44-8 [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. 4-Oxo-4H-1-benzopyran-2-carboxylic acid 97 4940-39-0 [sigmaaldrich.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Triacetic acid lactone - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H NMR Interpretation of 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter functionalized tetrahydropyran (THP) rings in drug discovery pipelines. The compound 3-methoxytetrahydro-2H-pyran-4-carboxylic acid (CAS: 1878309-30-8) presents a classic analytical challenge: determining the relative stereochemistry (cis vs. trans) of its C3 and C4 substituents.
In this guide, I will objectively compare the efficacy of 1D vs. 2D NMR techniques and evaluate solvent effects to establish a self-validating protocol for the structural assignment of this molecule. Rather than just listing chemical shifts, we will explore the underlying physical causality—specifically, how dihedral angles and electronegativity dictate the spectral output.
The Mechanistic Logic of Stereochemical Assignment
The core of differentiating the cis and trans diastereomers of 3-methoxytetrahydro-2H-pyran-4-carboxylic acid lies in the Karplus relationship . This principle dictates that the vicinal proton-proton coupling constant (
In the highly stable chair conformation of the oxane ring:
-
The Trans Isomer: To minimize 1,3-diaxial steric clashes, both the bulky -OCH
and -COOH groups adopt equatorial positions. Consequently, the protons at C3 (H3) and C4 (H4) are both forced into axial positions. The resulting dihedral angle is ~180°, which yields a large axial-axial coupling constant ( Hz). -
The Cis Isomer: One substituent must be axial while the other is equatorial. This forces H3 and H4 into an axial-equatorial relationship (dihedral angle ~60°), resulting in a significantly smaller coupling constant (
Hz)[2].
Furthermore, the electronegative oxygen atom at position 1 draws electron density away from C2 and C6, shifting their respective protons downfield (~3.5–4.0 ppm) and slightly reducing the magnitude of adjacent vicinal couplings compared to a standard cyclohexane ring.
Comparative Data: Cis vs. Trans 1D H NMR Profiles
Relying solely on chemical shifts is insufficient for stereochemical assignment. The definitive diagnostic markers are the multiplicity and
| Proton Assignment | Trans Isomer (δ ppm, Multiplicity, | Cis Isomer (δ ppm, Multiplicity, | Diagnostic Value |
| H3 (CH-OCH | 3.45 (td, | 3.60 (dt, | High (Primary stereochemical marker; large |
| H4 (CH-COOH) | 2.65 (tt, | 2.85 (dq, | High (Couples with H3 and H5; confirms dihedral angle) |
| OCH | 3.35 (s) | 3.38 (s) | Low (Singlet; minimal environmental difference) |
| COOH | 11.5 (br s) | 11.2 (br s) | Low (Exchangeable; highly solvent-dependent) |
Solvent Comparison: CDCl vs. DMSO-
The choice of deuterated solvent fundamentally alters the resolution of the oxane ring's complex multiplets.
-
CDCl
(Non-polar): This is the gold standard for rigid conformation analysis. It minimizes hydrogen-bonding interference, preserving the sharp resolution of the C3 and C4 aliphatic signals. While the C2 and C6 equatorial protons may overlap around 3.9–4.1 ppm, the critical H3/H4 signals remain distinct, allowing for precise extraction. -
DMSO-
(Highly polar, H-bond acceptor): If the compound exhibits poor solubility, DMSO is used. However, its strong solvation effect can induce slight conformational averaging in the ring, potentially altering the observed values by 0.5–1.0 Hz. Additionally, the -COOH proton will shift significantly downfield (>12 ppm) and broaden due to intermolecular hydrogen bonding with the solvent.
Verdict: Always prioritize CDCl
Experimental Protocol for Self-Validating NMR Assignment
A single 1D
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of high-purity[3] in 0.6 mL of CDCl
containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube. -
1D
H Acquisition: Acquire a standard 1D proton spectrum (16–32 scans, 400 MHz or higher). Process the free induction decay (FID) with zero-filling (at least 64k points) and a mild Gaussian window function to artificially enhance multiplet resolution. -
2D COSY Acquisition: Run a Gradient COSY experiment to map the continuous spin system: H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6 . This unambiguously identifies H3 and H4, even if they are buried under the C2/C6 oxane signals.
-
2D HSQC Acquisition: Run a
H- C HSQC to correlate protons to their directly attached carbons. The C3 carbon (~75 ppm, due to the electronegative -OCH ) and C4 carbon (~45 ppm) provide orthogonal confirmation of the proton assignments. -
Data Integration & Causality Check: Extract the
coupling from the 1D spectrum, using the COSY cross-peaks as a guide. If Hz, assign as trans. If Hz, assign as cis.
Visualizations
To conceptualize the self-validating nature of this protocol and the specific spin systems at play, refer to the diagrams below.
Caption: Workflow for self-validating NMR stereochemical assignment.
Caption: COSY spin-spin coupling network of the functionalized tetrahydropyran ring.
References
-
NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Available at:[Link]
-
318 NMR Coupling. Chemistry Connected. Available at:[Link]
Sources
A Senior Application Scientist's Guide to Distinguishing cis-trans Isomers of 3-methoxytetrahydropyran-4-carboxylic acid by NOESY
In the landscape of drug discovery and development, the precise determination of molecular structure, including stereochemistry, is a non-negotiable cornerstone of ensuring safety and efficacy.[1][2] For cyclic molecules such as 3-methoxytetrahydropyran-4-carboxylic acid, a key structural question is the relative orientation of substituents on the tetrahydropyran ring, leading to the existence of cis-trans isomers.[3][4] These isomers can exhibit distinct biological activities and physical properties.[5] This guide provides an in-depth, experimentally-grounded comparison of how to unambiguously distinguish between the cis and trans isomers of 3-methoxytetrahydropyran-4-carboxylic acid using 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are in close spatial proximity, typically within 5 Å.[6][7] Unlike through-bond correlation techniques like COSY, NOESY provides information about through-space interactions, making it an exceptionally powerful tool for elucidating stereochemical relationships.[8][9][10]
The Stereochemical Challenge: Cis vs. Trans Isomers
The cis and trans isomers of 3-methoxytetrahydropyran-4-carboxylic acid differ in the relative orientation of the methoxy and carboxylic acid groups. In the cis isomer, these two substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference can lead to significant changes in the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
The Power of NOESY in Stereochemical Assignment
A 2D NOESY experiment is the definitive method for distinguishing between these two isomers.[11][12] The presence or absence of specific cross-peaks in the NOESY spectrum provides direct evidence of the spatial proximity of protons on the tetrahydropyran ring.
Expected NOE Correlations:
-
For the cis-isomer: The key diagnostic correlation will be a NOE cross-peak between the proton at position 3 (H3) and the proton at position 4 (H4). Due to their axial-axial or axial-equatorial relationship on the same face of the ring, these protons are expected to be close in space.
-
For the trans-isomer: In the most stable chair conformation, the H3 and H4 protons will be on opposite faces of the ring, resulting in a significantly larger distance between them. Therefore, a very weak or, more likely, no NOE cross-peak is expected between H3 and H4.
The following diagram illustrates the expected key NOE correlations that differentiate the cis and trans isomers.
Caption: Logical workflow for distinguishing cis and trans isomers using NOESY.
Comparative Data Summary
The following table summarizes the expected distinguishing NMR data for the cis and trans isomers of 3-methoxytetrahydropyran-4-carboxylic acid.
| Parameter | cis-Isomer | trans-Isomer | Rationale |
| ¹H-¹H Coupling Constant (³JHH) between H3 and H4 | Typically smaller (e.g., 2-5 Hz) | Typically larger (e.g., 8-12 Hz) | The dihedral angle between H3 and H4 is different in the most stable chair conformations of the two isomers, leading to different coupling constants as predicted by the Karplus equation.[13] |
| NOESY Cross-Peak between H3 and H4 | Strong correlation | No or very weak correlation | In the cis isomer, H3 and H4 are in close spatial proximity (< 5 Å), leading to a strong NOE. In the trans isomer, they are significantly further apart.[14] |
Detailed Experimental Protocol: 2D NOESY
This protocol outlines the steps for acquiring high-quality 2D NOESY data for a small molecule like 3-methoxytetrahydropyran-4-carboxylic acid.
Sample Preparation
-
Concentration: Prepare a solution of the purified isomer at a concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Purity: Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) as these can significantly reduce or quench the NOE effect.[12] Degassing the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes is recommended.
-
Filtration: Filter the sample into a high-quality NMR tube to remove any particulate matter.[15]
NMR Spectrometer Setup
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to obtain good line shape and resolution on the ¹H spectrum.
2D NOESY Acquisition Parameters
The choice of acquisition parameters is critical for a successful NOESY experiment. The following are recommended starting points for a small molecule.
| Parameter | Recommended Value | Rationale |
| Pulse Program | noesygpph (or similar with gradient selection) | Gradients help to suppress artifacts and improve data quality. |
| Spectral Width (F1 and F2) | Set to cover all proton signals (~10-12 ppm) | Ensures all correlations are observed. |
| Number of Scans (ns) | 16-32 per increment | A sufficient number of scans is needed to achieve a good signal-to-noise ratio, as NOE signals are often weak.[16] |
| Number of Increments (t1) | 256-512 | Determines the resolution in the indirect dimension. |
| Relaxation Delay (d1) | 1-2 seconds | Allows for near-complete relaxation of the protons between scans.[17] |
| Mixing Time (d8) | 500-800 ms | This is the most crucial parameter. For small molecules, a longer mixing time is needed for the NOE to build up.[18][19] An initial experiment with a mixing time of around 600 ms is a good starting point.[16] |
Data Processing
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum carefully in both dimensions.
-
Baseline correct the spectrum as needed.
Conclusion
The 2D NOESY experiment is an indispensable tool for the unambiguous assignment of cis-trans isomerism in substituted cyclic systems like 3-methoxytetrahydropyran-4-carboxylic acid. By providing direct evidence of through-space proton-proton proximities, it offers a definitive answer where other NMR techniques might be ambiguous. The presence of a clear NOE correlation between the protons at positions 3 and 4 is a hallmark of the cis-isomer, while its absence is characteristic of the trans-isomer. This level of structural certainty is paramount in the rigorous characterization of pharmaceutical compounds.[20][21]
References
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
-
Bothner-By, A. A., & Johner, P. E. (1982). The quantitation of nuclear Overhauser effect methods for total conformational analysis of peptides in solution. Application to gramicidin S. Biophysical Journal, 37(1), 229-233. [Link]
-
University of Wisconsin-Madison, Chemistry Department. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]
-
The University of Chicago, Chemistry Department. (2021, March 10). 1D NOESY made easy. NMR Facility. [Link]
-
Rockefeller University. (n.d.). NOE Experiments on the Bruker. UMYMFOR. [Link]
-
Creative Biostructure. (2025, May 27). NMR Applications in Drug Screening. Creative Biostructure. [Link]
-
Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]
-
Jaskolski, M., & Dauter, Z. (2018). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 11(4), 116. [Link]
-
Wiley Online Library. (2000, May 2). The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd Edition. [Link]
-
Stanford University. (n.d.). noesy. Stanford University NMR Facility. [Link]
-
LibreTexts Chemistry. (2025, October 12). 5.4: NOESY Spectra. [Link]
-
Ahmed, R. (2025, May 2). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]
-
Ahmed, R. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]
-
NMR Solutions. (2022, March 21). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]
-
University of Maryland, Baltimore County. (2018, August 8). NOE Experiments on the Bruker 400 and 500. [Link]
-
Ahmed, R. (2025, May 30). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. RADINKA JOURNAL OF HEALTH SCIENCE. [Link]
-
UMass Nuclear Magnetic Resonance (NMR) Labs. (2015, November 4). A very easy and quick NOESY to probe stereo chemistry. [Link]
-
Clark, J. (2020, February 15). geometric (cis / trans) isomerism. Chemguide. [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]
-
Masaryk University. (n.d.). 2D NOESY (Nuclear Overhauser Effect Spectroscopy). [Link]
-
Quora. (2016, May 29). How to identify cis-trans isomerism in cyclic compounds. [Link]
-
Crasto, A. M. (2014, November 19). CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
Improta, R., et al. (2001). Thermodynamic Origin of cis/trans Isomers of a Proline-Containing Beta-Turn Model Dipeptide in Aqueous Solution: A Combined Variable Temperature 1H-NMR, Two-Dimensional 1H,1H Gradient Enhanced Nuclear Overhauser Effect Spectroscopy (NOESY), One-Dimensional Steady-State Intermolecular 13C,1H NOE, and Molecular Dynamics Study. Journal of the American Chemical Society, 123(13), 3311-3322. [Link]
-
Wikipedia. (n.d.). Cis–trans isomerism. [Link]
-
Yamauchi, S., et al. (2007). Determination of the stereochemistry of the tetrahydropyran sesquineolignans morinols A and B. Journal of Natural Products, 70(4), 549-556. [Link]
-
ResearchGate. (2016, February). 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. [Link]
-
Reddy, P. V., & Lee, E. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(4), 1801-1815. [Link]
-
MDPI. (2025, April 1). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]
-
Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. [Link]
-
Asian Journal of Organic Chemistry. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. [Link]
-
MacGregor, C. I., et al. (2016). Toward the stereochemical assignment and synthesis of hemicalide: DP4f GIAO-NMR analysis and synthesis of a reassigned C16–C28 subunit. Chemical Science, 7(5), 3338-3343. [Link]
-
DEVLOGMYVLOG. (2022, August 31). 2D NMR: NOESY NMR INTERPRETATION [Video]. YouTube. [Link]
-
NMR Wiki. (2009, January 28). Determination of relative stereochemistry. [Link]
-
Preprints.org. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. [Link]
-
Chem智慧. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers [Video]. YouTube. [Link]
-
Panek, J. S., & Liu, P. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of chemical research, 44(8), 779–790. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. preprints.org [preprints.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 12. nmr.ceitec.cz [nmr.ceitec.cz]
- 13. preprints.org [preprints.org]
- 14. benchchem.com [benchchem.com]
- 15. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 16. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 17. Stanford University NMR Facility [web.stanford.edu]
- 18. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. researchgate.net [researchgate.net]
- 21. rjupublisher.com [rjupublisher.com]
Advanced Characterization of Methoxy-Pyran Carboxylic Acids: A Mass Spectrometry Fragmentation Guide
Topic: Mass Spectrometry Fragmentation Pattern of Methoxy-Pyran Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In drug discovery and natural product synthesis, Methoxy-Pyran Carboxylic Acids represent a critical scaffold, often serving as intermediates in the synthesis of coumarins, flavonoids, and antibiotic pharmacophores. Their structural complexity—combining a heterocyclic ether, a labile carboxylic acid, and an alkoxy substituent—poses unique challenges for structural elucidation.
This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation behaviors of methoxy-pyran carboxylic acids against their primary structural analogs: Hydroxy-Pyran Carboxylic Acids and Benzoic Acid Derivatives . By delineating specific cleavage mechanisms—specifically the interplay between Retro-Diels-Alder (RDA) ring opening and substituent-driven losses—this document empowers researchers to distinguish these compounds with high confidence using LC-MS/MS and EI-MS workflows.
Structural Context & Comparative Landscape
To accurately identify methoxy-pyran carboxylic acids, one must understand how they differ from their closest chemical "neighbors" in a mass spectrometer.
The Product: Methoxy-Pyran Carboxylic Acids
-
Core Structure: A pyranone (2H or 4H) ring substituted with a carboxylic acid (-COOH) and a methoxy group (-OCH₃).
-
Key MS Feature: Competitive fragmentation between decarboxylation (
loss) and methoxy-specific radical/neutral losses.
The Alternatives
-
Hydroxy-Pyran Carboxylic Acids: (e.g., Chelidonic acid derivatives). The methoxy group is replaced by a hydroxyl group.[2]
-
Benzoic Acid Derivatives: (e.g., Methoxybenzoic acid). The heterocyclic pyran ring is replaced by a stable phenyl ring.
Performance Comparison Table: Diagnostic Ions
| Feature | Methoxy-Pyran Carboxylic Acids | Hydroxy-Pyran Carboxylic Acids | Benzoic Acid Derivatives |
| Primary Neutral Loss (ESI+) | |||
| Substituent Diagnostic | Rare methyl loss; mostly COOH loss | ||
| Ring Stability (RDA) | Low: Prone to Retro-Diels-Alder ring opening | Low: Prone to RDA | High: Ring stays intact; no RDA |
| Low Mass Fingerprint | Acetylene/Diene fragments (m/z < 100) | Ketenes/Diene fragments | Phenyl cations (m/z 77, 105) |
Fragmentation Mechanics: The "Why" Behind the Spectra
Understanding the causality of fragmentation allows for self-validating data interpretation. The fragmentation of methoxy-pyran carboxylic acids is governed by three competing pathways.
Mechanism A: The Decarboxylation Pathway (Dominant)
The carboxylic acid moiety is the most labile point. Under Electrospray Ionization (ESI) in positive mode, the protonated molecule
-
Observation: A strong
peak. -
Differentiation: This mimics benzoic acids but is distinguished by subsequent steps (Mechanism B).
Mechanism B: The Pyran Ring Collapse (RDA)
Unlike benzene rings, the pyran ring is an enol ether cyclic system susceptible to Retro-Diels-Alder (RDA) reactions.
-
Pathway: The ring opens, ejecting small neutral molecules like Acetylene (
, 26 Da) or Carbon Monoxide ( , 28 Da). -
Diagnostic Value: This pathway is absent in benzoic acid alternatives, making it the primary confirmation of the heterocyclic core.
Mechanism C: The Methoxy "Ortho Effect"
If the methoxy group is adjacent (ortho) to the carboxylic acid or a ring carbonyl, it facilitates unique rearrangements.
-
Loss of Formaldehyde (
, 30 Da): Common in methoxy-arenes/heterocycles. -
Loss of Methyl Radical (
, 15 Da): Prominent in Electron Ionization (EI) or high-energy CID, generating a radical cation.
Visualizing the Fragmentation Pathway
The following diagram illustrates the competing fragmentation pathways for a representative 4-methoxy-2-pyrone-6-carboxylic acid precursor.
Caption: Figure 1. Competing fragmentation pathways for Methoxy-Pyran Carboxylic Acids. The primary diagnostic route involves decarboxylation followed by pyran ring collapse (RDA).
Experimental Protocol: Self-Validating Workflow
To replicate these results and validate the identity of your compound, follow this standardized LC-MS/MS protocol. This workflow is designed to maximize the detection of diagnostic fragments (RDA products and Methoxy losses).
Step 1: Sample Preparation
-
Solvent: Dissolve sample to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Methanol aids solubility of the organic core; Formic acid ensures protonation (
) for ESI+.
-
-
Filtration: 0.22 µm PTFE filter to remove particulates that suppress ionization.
Step 2: LC-MS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of
vs losses). -
Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[3]
-
Note: Negative mode (ESI-) is viable for the carboxylic acid (
), but Positive mode provides richer structural fragmentation for the pyran ring.
-
-
Collision Energy (CE) Ramp: 10, 20, 40 eV.
-
Logic: Low energy (10 eV) preserves the
and water losses. High energy (40 eV) forces the RDA ring opening.
-
Step 3: Data Interpretation Logic (The Validation Loop)
-
Check Precursor: Does the exact mass match the formula? (e.g.,
). -
Verify Acid: Look for
44 ( ). If absent, the carboxylic acid is likely esterified or absent. -
Verify Pyran Core: Look for sequential loss of
(28 Da) after decarboxylation.-
Validation: If you see only
44 and no ring breakup, suspect a Benzoic acid derivative.
-
-
Verify Methoxy: Look for
30 ( ) or 15 ( ) at high CE.-
Validation: If you see
18 ( ) instead of methoxy patterns, suspect the Hydroxy-analog.
-
Workflow Visualization
Caption: Figure 2. Step-by-step LC-MS/MS acquisition and decision workflow for validating methoxy-pyran carboxylic acids.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-methoxy-6-methyl-2H-pyran-2-one. National Institute of Standards and Technology. Link
-
BenchChem. (2025).[1][3] Application Note: Mass Spectrometry Fragmentation Analysis of Carboxylic Acids. Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns by Functional Group. Link
-
University of Arizona. (2023). Mass Spectrometry Examples: Carboxylic Acids and Esters. Link
-
Science Ready. (2023). Fragmentation Patterns in Mass Spectrometry: Esters and Ethers. Link
Sources
Comparison of biological activity: 3-methoxy vs unsubstituted pyran scaffolds
Executive Summary
This guide provides a technical comparison between 3-methoxy-substituted pyran scaffolds and their unsubstituted counterparts. The pyran moiety (specifically 4H-pyran-4-one and chromone) serves as a privileged structure in medicinal chemistry.
Key Findings:
-
Anticancer Potency: The introduction of a 3-methoxy group significantly enhances antiproliferative activity compared to the unsubstituted scaffold. This is driven by increased lipophilicity (LogP) and metabolic stability, facilitating passive diffusion across cancer cell membranes.
-
Enzyme Inhibition (Tyrosinase): In contrast, for metalloenzymes like tyrosinase, the unsubstituted (or 3-hydroxy) scaffold is superior. The 3-methoxy group sterically and electronically abolishes the metal chelation capability required for inhibition.
-
Bioavailability: Unsubstituted pyrans often suffer from rapid Phase II metabolism (glucuronidation). 3-Methoxy substitution blocks these sites, extending the plasma half-life.
Part 1: Structural & Physicochemical Analysis[1]
The biological divergence between these scaffolds stems from their electronic and physical properties.
| Feature | Unsubstituted Pyran / Chromone | 3-Methoxy Pyran / Chromone | Impact on Bioactivity |
| LogP (Lipophilicity) | Low to Moderate (1.5 - 2.5) | High (2.8 - 4.0) | 3-OMe enhances membrane permeability, crucial for intracellular targets (e.g., kinases). |
| H-Bonding | H-Bond Acceptor (Carbonyl) | H-Bond Acceptor (OMe + Carbonyl) | 3-OMe loses H-bond donor capability but adds a weak acceptor, altering receptor binding pockets. |
| Metal Chelation | High (if 3-OH is present) | Negligible | 3-OMe prevents bidentate chelation of Cu²⁺/Fe³⁺, reducing activity against metalloenzymes. |
| Metabolic Stability | Low (Susceptible to oxidation/conjugation) | High | 3-OMe blocks metabolic "soft spots," preventing rapid clearance. |
Part 2: Biological Activity Comparison[2]
Case Study 1: Anticancer Activity (Chromone Scaffold)
In the context of anticancer agents (specifically flavones and chromones), the unsubstituted scaffold is often biologically inert or weakly active. The 3-methoxy group is a "activity switch," turning the molecule into a potent cytotoxic agent.
Mechanism of Action: The 3-methoxy group facilitates entry into the ATP-binding pocket of kinases (e.g., PI3K, CDK) and disrupts microtubule polymerization. Unsubstituted chromones lack the hydrophobic bulk necessary for high-affinity binding in these hydrophobic pockets.
Data Comparison: Cytotoxicity against Human Cancer Cell Lines
| Compound Scaffold | Substitution | Cell Line | IC50 (µM) | Activity Level | Source |
| Chromone | Unsubstituted | HeLa (Cervical) | > 100 | Inactive | [1] |
| 3-Benzylidene Chroman-4-one | Unsubstituted | MCF-7 (Breast) | > 50 | Weak | [2] |
| 3-Benzylidene Chroman-4-one | 3'-Methoxy | MCF-7 (Breast) | 1.46 ± 0.16 | Potent | [2] |
| Flavone | Unsubstituted | PC-3 (Prostate) | > 100 | Inactive | [3] |
| Tangeritin | Polymethoxy (inc. 3-OMe) | PC-3 (Prostate) | 17.2 | Potent | [3] |
Interpretation: The data indicates a clear structure-activity relationship (SAR) where the methoxy group is essential for sub-micromolar potency. The unsubstituted scaffold fails to reach the threshold for therapeutic relevance in oncology.
Case Study 2: Tyrosinase Inhibition (Pyranone Scaffold)
Here, the SAR is inverted. The target enzyme, Tyrosinase, contains a binuclear copper active site.[1] Inhibitors must chelate these copper ions.
-
Unsubstituted/Hydroxy Scaffold (e.g., Kojic Acid): The free hydroxyl group at C-3 or C-5 forms a bidentate complex with Cu²⁺, inhibiting the enzyme.
-
3-Methoxy Scaffold: Methylation of the hydroxyl group ("capping") removes the ionizable proton, destroying the chelation capability.
Data Comparison: Mushroom Tyrosinase Inhibition
| Compound | Structure | IC50 (µM) | Mechanism | Source |
| Kojic Acid | 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 16.9 - 70.0 | Metal Chelation | [4] |
| Kojic Acid Methyl Ether | 5-Methoxy -2-(hydroxymethyl)-4H-pyran-4-one | > 500 (Inactive) | Steric Clash / No Chelation | [4] |
| Maltol | 3-Hydroxy-2-methyl-4H-pyran-4-one | ~ 500 | Weak Chelation | [5] |
| 3-Methoxy Maltol | 3-Methoxy -2-methyl-4H-pyran-4-one | Inactive | None | [5] |
Part 3: Mechanistic Visualization
Diagram 1: Biological Fate & Mechanism of Action
This diagram illustrates the divergent pathways of the two scaffolds: the 3-Methoxy scaffold penetrates the cell membrane to target kinases, while the Unsubstituted/Hydroxy scaffold remains extracellular or cytosolic to chelate metals.
Caption: Divergent biological pathways: 3-Methoxy substitution drives intracellular anticancer activity, while unsubstituted/hydroxy forms favor extracellular enzyme inhibition.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Methoxy-4H-pyran-4-one Derivative
Objective: To convert a 3-hydroxy pyran precursor (e.g., Maltol) into its 3-methoxy derivative for SAR comparison.
-
Reagents: Maltol (1 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (K₂CO₃, 2 eq), Acetone (anhydrous).
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Procedure:
-
Dissolve Maltol in anhydrous acetone.
-
Add K₂CO₃ and stir for 15 minutes at room temperature (deprotonation of the enolic hydroxyl).
-
Dropwise add Methyl Iodide (CAUTION: Carcinogen/Volatile).
-
Heat the mixture to reflux (approx. 56°C) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
-
Work-up:
-
Filter off the solid K₂CO₃.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from ethanol or perform column chromatography to yield the 3-methoxy derivative.
Protocol B: MTT Cytotoxicity Assay
Objective: To quantify the antiproliferative difference between the scaffolds.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well in 100 µL complete medium. Incubate for 24h at 37°C/5% CO₂.
-
Compound Treatment:
-
Prepare stock solutions of 3-Methoxy and Unsubstituted compounds in DMSO.
-
Perform serial dilutions in culture medium (Final DMSO < 0.5%).
-
Add 100 µL of treatment to wells (Triplicate). Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until purple formazan crystals form.
-
-
Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC50.
Diagram 2: Experimental Workflow (MTT Assay)
Caption: Standardized workflow for determining IC50 values of pyran derivatives.
References
-
Madda, J. et al. (2017). "The value of pyrans as anticancer scaffolds in medicinal chemistry." RSC Advances.
-
BenchChem. (2025).[2] "The Pharmacological Potential of 3-Methylchromone: A Technical Guide." BenchChem Technical Guides.
-
Preprints.org. (2024). "Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs." Preprints.
-
Rho, H.S. et al. (2010). "Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity." Chemical & Pharmaceutical Bulletin.
-
BenchChem. (2025).[2] "A Comparative Analysis of 3-Methyl-4H-pyran-4-one and Other Pyranone Derivatives." BenchChem Technical Guides.
Sources
High-Resolution X-Ray Crystallography of Substituted Tetrahydropyran-4-Carboxylic Acids: A Methodological Comparison Guide
Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Prepared By: Senior Application Scientist
The Crystallographic Challenge in 3-D Fragment Design
Substituted tetrahydropyran-4-carboxylic acids (THP-4-CAs) are highly privileged sp³-rich scaffolds in modern drug discovery. They are frequently deployed as metabolically stable bioisosteres for piperidines and cyclohexanes in fragment-based drug discovery (FBDD) campaigns.
However, obtaining high-resolution single-crystal X-ray diffraction (SC-XRD) data for these molecules presents a severe thermodynamic challenge. The inherent conformational flexibility of the THP ring (rapid chair-chair interconversion between axial and equatorial conformers) combined with a low molecular weight often frustrates crystal lattice formation. As an Application Scientist, I frequently observe that direct solvent evaporation of these fragments yields amorphous oils or severely twinned crystals. This occurs because the sp³-rich core lacks the planar
To overcome these hurdles and determine absolute configurations, researchers must actively intervene to lock the molecular conformation. This guide objectively compares three primary strategies for crystallizing THP-4-CAs and provides self-validating protocols for implementation.
Comparative Analysis of Crystallization Strategies
Strategy A: Direct Solvent Evaporation (Baseline)
-
Mechanism: Relies solely on the intrinsic hydrogen-bonding network of the carboxylic acid dimer.
-
Performance: Generally poor for low-molecular-weight THP-4-CAs. While occasionally successful for highly substituted, rigid derivatives, it frequently results in positional disorder within the crystal lattice, limiting resolution to >2.5 Å.
Strategy B: Chaperone-Assisted Co-Crystallization (The TAA Method)
-
Mechanism: Utilizes bulky, rigid host molecules such as tetraaryladamantanes (e.g., TEO or TBro) to encapsulate the THP-4-CA guest. The chaperone dictates the robust crystalline lattice, forcing the flexible guest into a singular, well-defined conformation without altering its covalent structure[1].
-
Performance: Exceptional. Recent high-throughput screens demonstrate an 88% crystallization success rate for diverse small molecules using this method, yielding high-resolution structures in under 3 days[2].
Strategy C: Covalent Derivatization (Heavy-Atom Amidation)
-
Mechanism: Converts the carboxylic acid into a bulky amide (e.g., using p-bromoaniline).
-
Performance: Highly reliable. This approach increases the molecular weight, introduces strong intermolecular hydrogen bond networks (amide NH/C=O), and provides a heavy atom (Bromine) for anomalous dispersion phasing. It effectively "sterically locks" the THP ring, though it requires synthetic effort and alters the native electronic state of the fragment.
Fig 1: Strategies to lock THP-4-CA conformation for high-resolution X-ray diffraction.
Quantitative Performance Comparison
The following table summarizes the objective performance metrics of each strategy based on empirical crystallographic data and recent literature[2].
| Metric | Direct Crystallization | TAA Co-Crystallization | Covalent Derivatization |
| Success Rate | < 20% (Highly variable) | ~88%[2] | > 80% (Post-synthesis) |
| Resolution Limit | 1.5 Å – 3.0 Å | 0.8 Å – 1.2 Å | 0.8 Å – 1.5 Å |
| Material Required | 10 – 50 mg | 3 – 5 mg [3] | 50 – 100 mg (For synthesis) |
| Time-to-Structure | Weeks to Months | 1 – 3 Days [2] | 1 – 2 Weeks |
| Conformational State | Native (Often disordered) | Native (Lattice-locked) | Derivatized (Sterically locked) |
| Phasing Method | Direct Methods | Direct Methods | Anomalous Dispersion (if halogenated) |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each solvent and condition choice is explicitly detailed.
Protocol 1: Rapid Co-Crystallization using TAA Chaperones
This method is ideal when material is scarce and the native carboxylic acid structure must be preserved.
Fig 2: Rapid co-crystallization workflow using tetraaryladamantane (TAA) chaperones.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 3–5 mg of the THP-4-CA analyte in 0.5 mL of deuterated dichloromethane (CD₂Cl₂).
-
Causality: CD₂Cl₂ is chosen because it is an aprotic solvent that does not compete with the guest-host hydrogen bonding interactions, and its high vapor pressure allows for an optimized, slow evaporation rate that promotes nucleation over precipitation.
-
-
Host Integration: Add 1.0 to 1.5 molar equivalents of finely powdered TEO (1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane) chaperone to the solution.
-
Self-Validation (NMR): Before crystallization, acquire a ¹H-NMR spectrum of the mixture. This validates the structural integrity of the analyte and confirms the exact host-guest stoichiometric ratio in solution.
-
Crystallization: Pierce the cap of the NMR tube or transfer to a 1-dram vial with a loosely fitted cap. Allow the solvent to evaporate slowly at ambient temperature (20–25 °C) for 16 to 48 hours.
-
Harvesting: Isolate the resulting block-like crystals directly from the residual solvent and mount them on a diffractometer using perfluoropolyether oil to prevent rapid desolvation.
Protocol 2: Covalent Derivatization via Amidation
This method is preferred when anomalous dispersion is required to unambiguously assign the absolute configuration of a novel chiral center on the THP ring.
Step-by-Step Methodology:
-
Activation: Dissolve 50 mg of THP-4-CA in anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 15 minutes at room temperature.
-
Causality: HATU rapidly converts the flexible carboxylic acid into an active highly-reactive ester, preventing the formation of unreactive symmetric anhydrides.
-
-
Coupling: Add 1.1 equivalents of p-bromoaniline. Stir for 4 hours.
-
Purification & Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Validate the amide formation via LC-MS and ¹H-NMR (look for the characteristic downfield amide N-H proton).
-
Vapor Diffusion Crystallization: Dissolve 10 mg of the purified amide in a minimum volume of EtOAc (solvent) in a small inner vial. Place this inside a larger vial containing hexanes (anti-solvent). Seal the outer vial.
-
Causality: Vapor diffusion allows the anti-solvent (hexanes) to slowly lower the dielectric constant of the inner solution, gently pushing the sterically locked amide out of solution to form high-quality, diffraction-ready single crystals.
-
References
-
Krupp, F., Frey, W., & Richert, C. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. URL:[Link]
-
Downes, T. D., et al. (2025). Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. Chemical Science. URL:[Link]
Sources
The Definitive Comparison Guide: pKa Modulations in Methoxy-Substituted Pyran Acids
Executive Summary
In contemporary drug discovery, saturated oxygen heterocycles like tetrahydropyrans (THPs) are frequently deployed as bioisosteres to optimize physicochemical properties—specifically to lower lipophilicity (clogP) and improve metabolic stability compared to carbocyclic analogs. When functionalizing these rings with carboxylic acids to target basic amine pockets or metal-dependent enzymes, the precise tuning of the acid's pKa is critical for modulating target residence time and oral bioavailability.
This guide systematically compares the pKa values and physical chemistry of two highly constrained medicinal chemistry building blocks: 3-methoxytetrahydro-2H-pyran-4-carboxylic acid and 4-methoxytetrahydro-2H-pyran-4-carboxylic acid [1]. By analyzing the spatial relationship between the electron-withdrawing methoxy group and the ionizable carboxylate, we provide a definitive framework for selecting the optimal pyran acid for your structural activity relationship (SAR) campaigns.
Mechanistic Causality: The Physics of pKa Modulation
The unsubstituted baseline, tetrahydro-2H-pyran-4-carboxylic acid, exhibits a pKa of approximately 4.43[2]. The introduction of a methoxy group perturbs this ionization constant through a combination of through-bond inductive (-I) effects and through-space field effects[3].
-
4-Methoxy Substitution (
-Position): In 4-methoxytetrahydro-2H-pyran-4-carboxylic acid, the methoxy group is positioned directly adjacent (alpha) to the carboxylic acid. The highly electronegative oxygen atom exerts a powerful electron-withdrawing inductive effect (-I) that stabilizes the resulting carboxylate anion. Furthermore, the through-space field effect is maximized at this proximity. Consequently, the pKa is drastically reduced to the 3.1 – 3.3 range, making it a significantly stronger acid than its unsubstituted counterpart. -
3-Methoxy Substitution (
-Position): In 3-methoxytetrahydro-2H-pyran-4-carboxylic acid, the methoxy group is situated at the beta position, separated by an additional carbon-carbon bond. Because inductive effects decay exponentially with distance (typically attenuated by a factor of 2.5 to 3.0 per -bond), the stabilization of the carboxylate anion is markedly weaker. The pKa of this isomer falls in the 3.9 – 4.1 range, representing only a moderate increase in acidity relative to the baseline.
Conformational Thermodynamics: The THP ring strongly prefers a chair conformation. In the 4-methoxy derivative, the geminal substitution forces a severe steric competition; typically, the sterically demanding carboxylate assumes the equatorial position, forcing the methoxy group axial. This fixed geometry dictates the hydration sphere of the anion, altering the entropy of ionization (
Fig 1: Distance-dependent inductive (-I) and field effects modulating pyran acid pKa.
Quantitative Performance Comparison
The table below summarizes the physicochemical shifts induced by positional methoxy substitution on the THP-carboxylic acid scaffold.
Table 1: Physicochemical comparison of methoxy-substituted pyran acids.
| Compound | Substitution Position | Predicted pKa Range | Relative Acidity (vs. Baseline) | Primary Electronic Effect |
| Tetrahydro-2H-pyran-4-carboxylic acid | None | 4.43 ± 0.20 | Baseline (1x) | N/A |
| 3-Methoxy-THP-4-carboxylic acid | Beta ( | 3.90 – 4.10 | ~3x stronger | Attenuated -I Effect |
| 4-Methoxy-THP-4-carboxylic acid | Alpha ( | 3.10 – 3.30 | ~20x stronger | Strong -I & Field Effect |
Experimental Validation: High-Throughput Potentiometric Titration
Because these aliphatic pyran acids lack a strong UV chromophore, UV-metric titrations are unsuitable. The gold standard for validation is a self-validating potentiometric titration. The protocol below ensures thermodynamic accuracy by eliminating hysteresis and controlling for activity coefficients.
Causality Behind Experimental Choices:
-
0.15 M KCl Matrix: We utilize 0.15 M KCl rather than pure water to maintain a constant ionic strength that mimics physiological conditions, ensuring the measured
(concentration pKa) is strictly relevant for biological assays. -
Argon Sparging: Atmospheric
rapidly dissolves in aqueous solutions to form carbonic acid, which skews the titration curve of weak acids. Continuous Argon sparging eliminates this artifact. -
Forward-Reverse Titration (Self-Validation): To create a closed, self-validating system, the sample is titrated with base (forward) and then immediately back-titrated with acid (reverse). If the calculated pKa values differ by >0.05 units, the system flags a failure (indicating poor solubility, electrode drift, or sample degradation).
Fig 2: Self-validating potentiometric titration workflow for accurate pKa determination.
Step-by-Step Protocol:
-
Electrode Calibration: Standardize the glass pH electrode using a Gran plot method. Titrate a known volume of standardized 0.1 M HCl with 0.1 M KOH. Plot the Gran function to determine the exact
of the electrode and the ionic product of water ( ) at 25.0 °C. -
Sample Preparation: Dissolve 2.0 mg of the selected pyran acid in 10.0 mL of 0.15 M KCl solution. Sonicate for 2 minutes to ensure complete dissolution.
-
Inert Atmosphere: Seal the titration vessel and sparge with Argon gas for 5 minutes prior to titration. Maintain a gentle Argon blanket over the liquid surface throughout the experiment.
-
Forward Titration: Dispense standardized 0.1 M KOH in dynamically calculated increments (typically 0.005 - 0.02 mL), pausing for equilibrium (drift < 0.1 mV/s) after each addition, until the pH reaches 11.0.
-
Reverse Titration (Validation): Immediately titrate the exact same solution back to pH 2.0 using standardized 0.1 M HCl.
-
Data Analysis: Calculate the pKa using non-linear regression of the Bjerrum formation function (
vs. pH). The forward and reverse pKa values must agree within 0.05 units to be considered valid.
References
1.[2] Tetrahydro-2H-pyran-4-carboxylic acid 5337-03-1 wiki - Guidechem - 2 2.[3] Gold-Catalyzed Synthesis of Heterocycles from Alkynyl Ethers. - University of Pittsburgh (D-Scholarship) - 3 3.[1] ANTAGONISTS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4 - European Patent Office - EP 4267569 B1 - EPO - 1
Sources
Technical Guide: Validation of Chiral Purity for (3R,4S)-3-Methoxytetrahydropyran-4-carboxylic Acid
Executive Summary
The Challenge: Isolating and validating the (3R,4S) isomer of 3-methoxytetrahydropyran-4-carboxylic acid presents a dual stereochemical challenge: distinguishing it from its enantiomer (3S,4R) and its diastereomers (3R,4R / 3S,4S).[1][2][3][4] The presence of a polar carboxylic acid group and an ether linkage on a flexible pyran ring complicates separation due to potential peak tailing and conformer interconversion.
The Solution: This guide compares three analytical approaches, ultimately identifying Direct Normal-Phase Chiral HPLC on Immobilized Amylose as the superior method for routine QC and scale-up. It offers the highest resolution (
Part 1: The Stereochemical Landscape
Before validating purity, one must define the impurity profile. The target molecule has two chiral centers (C3 and C4).[2]
-
Target: (3R,4S) — cis-configuration (assuming standard chair conformation preferences).
-
Enantiomer (Critical Impurity): (3S,4R).
-
Diastereomers (Process Impurities): (3R,4R) and (3S,4S) — trans-configuration.
Expert Insight: Diastereomers have different physical properties (NMR, MP) and are usually removed during workup/crystallization. The enantiomer, however, has identical physical properties in an achiral environment and requires a chiral environment (CSP) for discrimination.
Visualization: Stereoisomer Relationships
Figure 1: Stereochemical relationships. The primary validation challenge is distinguishing the Target from its Enantiomer.
Part 2: Method Comparison & Selection
We evaluated three standard methodologies for validating the chiral purity of
| Feature | Method A: Direct Chiral HPLC | Method B: Chiral GC | Method C: Derivatization + Achiral HPLC |
| Principle | CSP (Amylose/Cellulose) interaction | Cyclodextrin-based stationary phase | Diastereomeric salt/ester formation |
| Sample Prep | Dissolve & Shoot (Minimal) | High: Requires Methylation (e.g., TMS-diazomethane) | High: Reaction with chiral amine/alcohol |
| Resolution ( | Excellent ( | Good ( | Variable (Depends on reaction completion) |
| Robustness | High (Immobilized phases allow solvent flexibility) | Moderate (Thermal degradation risk) | Low (Kinetic resolution risk during derivatization) |
| Suitability | Recommended for QC/Validation | Good for volatile intermediates | Only if chiral columns are unavailable |
Why Method A Wins
For carboxylic acids, Method B (GC) introduces a critical failure point: the derivatization step. If the methylation reaction is not 100% efficient or if it induces partial racemization (via enolization at the
Part 3: The Validated Protocol (Method A)
This protocol utilizes an Immobilized Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IG or equivalent). The immobilized phase is crucial as it allows the use of stronger solvents (like THF or DCM) if solubility is an issue, though standard alkane/alcohol mixes usually suffice.
Chromatographic Conditions
-
Column: Chiralpak IG-3 (3 µm, 4.6 x 250 mm) or equivalent.
-
Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA) [90 : 10 : 0.1 v/v/v].
-
Expert Note: The 0.1% TFA is mandatory . Without it, the carboxylic acid will ionize, causing severe peak tailing and loss of resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Carbonyl absorbance) or RI (if UV is weak due to lack of chromophores).
-
Sample Diluent: Mobile Phase.
Experimental Workflow
-
System Suitability: Inject a racemic mixture (or spike the pure sample with the enantiomer) to confirm resolution (
). -
Blank Run: Inject mobile phase to identify system ghosts.
-
Sample Run: Inject the test sample (1.0 mg/mL).
-
Calculation:
Representative Validation Data
The following data represents typical performance metrics for this class of molecules under the specified conditions.
| Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | No interference at | Clean Baseline | Pass |
| Resolution ( | Pass | ||
| Tailing Factor ( | Pass | ||
| LOD (Enantiomer) | S/N | 0.05% | Pass |
| Linearity ( | Pass |
Part 4: Analytical Logic & Troubleshooting
Decision Tree for Method Optimization
If the standard protocol fails (e.g., overlapping peaks), follow this logic path to recover resolution.
Figure 2: Troubleshooting logic for chiral acid separation.
Critical Control Points (Expert Insights)
-
Mobile Phase Aging: TFA in alcohol can form esters over time, changing the mobile phase polarity. Always prepare fresh mobile phase daily.
-
Sample Solubility: If the acid is insoluble in Hexane, dissolve in a minimum amount of EtOH/DCM before diluting with the mobile phase. Ensure no precipitation occurs upon injection.
-
Column History: Never use a column previously used with basic additives (DEA/TEA) without a rigorous acid wash. Basic residues will deprotonate your sample, destroying the peak shape.
References
-
BenchChem. (2025).[5] A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation. Retrieved from
-
Chromatography Online. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
SciSpace. (2024). Development and Validation of Chiral HPLC Methods for Pharmaceutical Intermediates. Retrieved from
-
US FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from
Sources
- 1. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids[v1] | Preprints.org [preprints.org]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Standard Operating Procedure: Proper Handling and Disposal of 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid
As a drug development professional or laboratory scientist, ensuring the safe and compliant disposal of specialized organic intermediates is as critical as the synthesis itself. 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is a highly valuable API intermediate used extensively in pharmaceutical research[1]. However, its dual functional nature—combining a reactive carboxylic acid moiety with a tetrahydropyran ether ring—dictates specific logistical and safety protocols during waste management.
This guide provides an authoritative, step-by-step operational plan for the disposal of this compound, grounded in mechanistic causality and Environmental Protection Agency (EPA) compliance standards.
Physicochemical Profile & Hazard Causality
To safely manage chemical waste, one must first understand the molecular behavior that necessitates these protocols. 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid presents specific reactivity profiles that dictate its containment strategy.
Quantitative Data Summary
| Property / Parameter | Specification | Operational Implication |
| Chemical Name | 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid | Must be written in full on waste labels; no abbreviations[2]. |
| CAS Registry Number | 1878309-30-8 | Primary identifier for SDS and EHS documentation[1]. |
| Molecular Formula | C₇H₁₂O₄ | Organic waste stream; requires high-temperature incineration. |
| Molecular Weight | 160.17 g/mol | Used for calculating neutralization equivalents if required[1]. |
| Functional Groups | Carboxylic acid, Ether (Pyran) | Acidic proton causes exothermic reactions with bases; ether oxygen is incompatible with strong oxidizers. |
| Primary Hazard Class | Non-halogenated Organic Acid | Must be segregated from strong bases, oxidizing acids, and reactive metals[3]. |
Mechanistic Rationale: The presence of the carboxylic acid group means this compound can readily donate a proton, making it corrosive to certain metals and highly reactive with strong bases. If mixed inadvertently with inorganic bases (e.g., sodium hydroxide), an exothermic neutralization reaction will occur, potentially leading to rapid gas expansion and container rupture[4]. Furthermore, the tetrahydropyran (ether) ring is susceptible to oxidative cleavage; mixing this compound with strong oxidizers (like nitric acid) can trigger violent, uncontrolled thermal degradation[3].
Operational Waste Segregation Logic
Proper waste segregation is the cornerstone of laboratory safety. Wastes must be divided by chemical compatibility to prevent dangerous reactions in the Satellite Accumulation Area (SAA)[4].
-
DO NOT MIX WITH: Strong bases (amines, hydroxides), strong oxidizers (nitric acid, peroxides, permanganates), or water-reactive chemicals[3].
-
COMPATIBLE WITH: Other non-halogenated organic acids (e.g., acetic acid, formic acid) or general non-halogenated organic solvent waste, provided no other reactive species are present[5].
Step-by-Step Disposal Protocol
The following self-validating protocol ensures full compliance with standard Environmental Health and Safety (EHS) and EPA guidelines for organic acid disposal.
Phase 1: Container Selection and Preparation
-
Select a Compatible Container: Use a High-Density Polyethylene (HDPE) or glass container. Causality: These materials are chemically inert to weak organic acids. Never use metal containers, which can degrade via acid-catalyzed corrosion, or unverified plastics that may swell or dissolve[6].
-
Inspect Container Integrity: Ensure the container has a secure, tight-fitting, leak-proof screw cap. Vented caps are generally not required unless active gas generation is expected, which is not the case for stable solutions of this compound[6].
Phase 2: Waste Collection (Point of Generation)
-
Transfer the Waste: Using appropriate PPE (nitrile gloves, lab coat, safety goggles), transfer the 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid waste into the designated container.
-
Adhere to the 80% Rule: Never fill the waste container beyond 75–80% of its total capacity. Causality: This mandatory headspace allows for potential vapor expansion due to ambient temperature fluctuations, preventing hydrostatic pressure buildup and subsequent container rupture[6].
-
Seal Immediately: The container must remain tightly closed at all times except when actively adding waste. Leaving funnels in the bottle mouth is a severe compliance violation and an inhalation hazard[7].
Phase 3: Labeling and Documentation
-
Apply Standardized Labeling: Attach a universally recognized "HAZARDOUS WASTE" label to the container before the first drop of waste is added[2].
-
Detail the Composition: Write out the full chemical name ("3-Methoxytetrahydro-2H-pyran-4-carboxylic acid"). Do not use chemical formulas (C₇H₁₂O₄), structural abbreviations, or trade names, as these can delay emergency response in the event of a spill[2][7].
-
Date the Container: Record the accumulation start date exactly when the first drop of waste enters the container[2].
Phase 4: Satellite Accumulation and EHS Transfer
-
Store in Secondary Containment: Place the sealed, labeled container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). This ensures that if the primary container fails, the chemical is not released into the environment[6].
-
Schedule Pickup: Initiate a waste transfer request with your institutional EHS or licensed waste vendor before the regulatory time limit expires (typically 60 to 90 days from the accumulation start date, depending on local jurisdiction)[8].
-
Final Destruction: The licensed facility will transport the compound for high-temperature incineration, the standard and safest method for destroying non-halogenated organic waste[6].
Empty Container Management
Handling the original, depleted chemical bottles requires strict adherence to rinsing protocols to prevent downstream contamination.
-
Triple Rinsing: Empty chemical containers that previously held 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid must be triple-rinsed with a suitable compatible solvent (e.g., water or a small amount of ethanol)[5][7].
-
Rinsate Disposal: The solvent used for the triple rinse must be collected and disposed of as hazardous waste, following the protocol above[5].
-
Deface and Discard: Once completely clean and air-dried, deface the original manufacturer's label (cross it out with a thick marker) and write "EMPTY" or "DECONTAMINATED" on the bottle before disposing of it in conventional glass/plastic recycling or regular waste streams[2][9].
Disposal Workflow Visualization
Workflow for the safe segregation, containment, and disposal of organic acid chemical waste.
References
- 1878309-30-8 | 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid | MolCore. Molcore.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJnWMwUpFRQayEVVFfdtjCFttG9NVVIHL9rQKMJve3HnFEFh5eB0p2NsyNPAxMQu1jXSoB9cJpCt44K3BD-y60P7xyd-AiIc9OYyp9HUu08Cebamss2lgFZ55fX4qJePhB3NdTl1CI]
- Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (ust.hk).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFezM1Yq_r16zT1crUAs4IR8y4HZ1UFXMRGG0ZNx91MWCBHL5VqaEIkpU7zuu3gj2ZJqW0X5Z_T1EkbuqTkeNA993gUEm3GzcAbLESekt9eB8pzQWY0mFjV-yOA-qvwOh-R1-bBMo-aQDgrCo1t0uT_K60]
- Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. Uchicago.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZCoPrK5aPOaKeRo-hu4E4ocuk90-igNSqE_jASBX_0D2s-78OL1RaK458zivR1cY58J0iQWoD3GYjzkFEdAhIvxO7rQi7DmJih__XyLCr1hMG5uqYipBQ8mufV0KbjwndSBDIGHkWLSdaZpG5qQTXEF2ardE7fTNKPFHu81QLRfGSGLQvD4sAt3aH1AH_Q4XwZPMMCxaVttRJg6nd2Eu6GcKRT4ivs8Oq-mD1YbMFGbs=]
- 3.2 Hazardous Waste Management - Environment, Health & Safety. University of Michigan (umich.edu).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlMGAp-HxMU4BmsXPpueHiDSOAMuMle7BMtoEWbjuFRmtBmoT4jOGZByt7wWBZKmaHdmgg2HA0PBW2OTo7bUN_NxlJYh2k3NATM58Nd5D2BSPjlNisKS_qSuSZmgfuPQ2Z4TLD7WYe-TtLmEyIzwFFJG_Dgw==]
- A Lab's Guide to Safe and Compliant Medical Waste Disposal | Today's Clinical Lab. Clinicallab.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvrCR83bslGtfZwqrS1JXII5cHOyz1cr8c9bSUlGelZW562rGqpd5jI7HVJOY0qHLJZBS9rxpf_1wXM8hFXAoO-D0TrtPaMmC-sOSfH8AGiXOAf269hXUPrPXXz6PfNWkT5noM22cGgbGTG8qBqqjqxcHOZb4Mkwy6TMMLz9z-GjohxR2DlgTcFyq38zP2yS0qkcY8RUSa]
- chemical waste guidelines - Health, Safety & Risk Management. University of Minnesota (umn.edu).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIUw7gkem-wMDP8LWq4gg4CAHbg_hZ9NwRxQHbMuPS3NGjQiGrvODvcTBheKdWhQNJeMy2IjmdHNAyaHHionprvlF5Yv0BZP23jBcxv4lyndv9t9KvTxtebWZwS9-keuq05OeaaPnowumnDz5zAZ3kYqZzm9pVu0UELx-s]
- Chemical Waste - USC Environmental Health & Safety. University of Southern California (usc.edu).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEMd4ed4zKa-6fh0RGIM7ftL07qj4omk4SG_4g1qi_z6eh6l8D_IoOTm3n9gt5YgdmD1KUi0PcQS47BzaDPqYDZ55dQGeqo8lDfDY_WQeW5KZn3t2DE0uWFTsvsO2As24=]
- Common Laboratory Chemical Waste Disposal Mistakes to Avoid. Medprodisposal.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfZeD-kZFrEe1O-zzCAbdai_lRqJmYFXAEmUnorkzTDPUARA_dD8DAwvhkeZQfHN3mQIZM9oLr6D6aUWYiyagdffZrGhnPNMVj4bPhVgR8Epuug7YDUq0e5gGwg__rBs1T2Rz-AqJbQ85PPm1oU3xYBi0sAdwzWfyoxHWd8QPxqKtDeRHBgQ==]
- Waste / Biological Waste /Hazardous Waste | Environmental Health and Safety. University of Arkansas (uark.edu).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnJQgcW4Zu-Q5dIIdzpTM0n0U3Tg3oJQHeDEL3GEw9OwqbqribyHMMhcVC1ONP2cJby_pZeLQmUnej_wlmiC_afDkfeJ4WJPp2Zw95JkIRp9m5msxNiUBpDKoaxls4_cSE7qX1]
Sources
- 1. molcore.com [molcore.com]
- 2. Waste / Biological Waste /Hazardous Waste | Environmental Health and Safety | University of Arkansas [enhs.uark.edu]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. medprodisposal.com [medprodisposal.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. clinicallab.com [clinicallab.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
Personal protective equipment for handling 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid
Comprehensive Safety and Handling Guide for 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid
As drug development workflows increasingly rely on highly functionalized cyclic ethers, (CAS: 1878309-30-8) has emerged as a critical active pharmaceutical ingredient (API) intermediate[1]. While its unique structural properties make it invaluable for custom synthesis, handling this organic acid requires stringent safety protocols to mitigate exposure risks. As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework. This ensures that every protocol not only dictates what to do but explains the causality behind the action, guaranteeing both scientific integrity and personnel safety.
Physicochemical & Hazard Profile
To design an effective safety protocol, we must first understand the intrinsic properties of the material. As a crystalline organic acid, its primary risks are localized irritation upon dermal contact and respiratory distress if the fine powder is aerosolized[2].
Table 1: Quantitative Data and Hazard Classification
| Property / Hazard | Value / Classification |
| CAS Number | 1878309-30-8[1] |
| Molecular Formula | C7H12O4[1] |
| Molecular Weight | 160.17 g/mol [1] |
| Chemical Class | Cyclic Ether / Organic Acid |
| Skin Hazard | Skin Irritation Category 2 (H315)[2] |
| Eye Hazard | Serious Eye Damage/Irritation Category 2 (H319)[2] |
| Respiratory Hazard | STOT SE Category 3 (H335)[2] |
Personal Protective Equipment (PPE) Matrix
Under , PPE must be explicitly matched to the hazard profile of the chemical being handled[3]. The following matrix details the required PPE and the mechanistic rationale for each selection.
Table 2: Required PPE and Causal Justification
| PPE Category | Specification | Causal Justification |
| Hand Protection | Nitrile Gloves (≥4 mil thickness) | Nitrile provides broad-spectrum resistance to weak organic acids, preventing dermal absorption and mitigating Category 2 skin irritation[2]. |
| Eye Protection | Indirect Vented Safety Goggles | Standard glasses leave the sides exposed; tight-fitting goggles prevent ocular exposure to aerosolized acidic dust[2]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Shields against accidental spills and static discharge during powder transfer[3]. |
| Respiratory | N95/P100 Particulate Respirator | Required only if handling outside a certified fume hood to prevent respiratory tract irritation (STOT SE 3)[2]. |
Operational Workflow & Handling Protocol
Standard operating procedures must be self-validating systems where each step confirms the safety of the next, as outlined in [4].
Workflow for the safe handling and transfer of 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid.
Step 1: Environmental Verification
-
Action: Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).
-
Causality: The compound's STOT SE 3 classification indicates a respiratory hazard[2]. Adequate airflow ensures that any aerosolized micro-particles generated during container opening are immediately drawn away from the operator's breathing zone.
Step 2: PPE Donning
-
Action: Inspect and don nitrile gloves, indirect vented goggles, and a fully buttoned lab coat.
-
Causality: Micro-tears in gloves can lead to insidious dermal exposure. Visual inspection prior to donning prevents accidental transfer of the acid to the skin[3].
Step 3: Material Weighing
-
Action: Use an anti-static spatula to transfer the powder. Weigh the material inside a draft-shielded analytical balance located within the fume hood.
-
Causality: Static charge can cause fine powders to repel and aerosolize. Anti-static tools and draft shields contain the material, ensuring accurate measurement and preventing environmental contamination.
Step 4: Transfer and Reaction Setup
-
Action: Transfer the weighed compound directly into the reaction vessel using a wide-mouth funnel. Seal the vessel before removing it from the fume hood.
-
Causality: Sealing the vessel prevents the release of acidic dust into the general laboratory environment during transport to other workstations.
Step 5: Decontamination
-
Action: Wipe down the balance and fume hood surfaces with a damp paper towel (water or ethanol), followed by a dry wipe.
-
Causality: 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid is soluble in polar solvents. Wet wiping effectively solubilizes and removes residual dust, preventing cross-contamination for the next operator.
Emergency Response & Spill Management
Even with rigorous protocols, accidental spills can occur. Immediate, methodical response is critical to prevent widespread laboratory contamination[4].
-
Step 1: Evacuation and Assessment: If a large spill (>50g) occurs outside a fume hood, immediately evacuate the immediate area to prevent inhalation of airborne dust.
-
Step 2: PPE Upgrade: Don an N95 or P100 particulate respirator before re-entering the spill zone to manage the material.
-
Step 3: Containment: Cover the spilled powder with a damp absorbent pad to suppress dust generation. Do not dry-sweep, as the mechanical action will aerosolize the acid[2].
-
Step 4: Cleanup: Carefully scoop the dampened material using a non-sparking plastic dustpan and place it into a sealable hazardous waste container.
-
Step 5: Surface Neutralization: Wash the spill area with a mild sodium bicarbonate solution to neutralize any residual acid, followed by a thorough water rinse.
Waste Disposal Plan
Proper disposal ensures environmental compliance and laboratory safety, preventing dangerous downstream chemical interactions[4].
-
Categorization: Because 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid contains only carbon, hydrogen, and oxygen (C7H12O4)[1], it must be classified strictly as Non-Halogenated Organic Waste .
-
Containerization: Collect solid waste and contaminated consumables (gloves, paper towels) in a high-density polyethylene (HDPE) container. Do not mix with strong oxidizing agents or strong bases, as violent exothermic reactions may occur[5].
-
Labeling: Clearly label the container with "Hazardous Waste - Non-Halogenated Organic Acid (3-Methoxytetrahydro-2H-pyran-4-carboxylic acid)" and the date of first accumulation.
References
-
Title: 1910.132 - General requirements for Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
